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  • Product: 5-Propylthiophene-2-sulfonyl chloride
  • CAS: 883146-08-5

Core Science & Biosynthesis

Foundational

Architecting Heteroaromatic Electrophiles: A Technical Guide to 5-Propylthiophene-2-Sulfonyl Chloride in Medicinal Chemistry

Executive Summary As a Senior Application Scientist, I approach the synthesis and utilization of heteroaromatic building blocks not merely as a sequence of chemical transformations, but as a highly orchestrated system of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist, I approach the synthesis and utilization of heteroaromatic building blocks not merely as a sequence of chemical transformations, but as a highly orchestrated system of electronic and steric interactions. Thiophene derivatives represent a privileged scaffold in drug development. Specifically, 5-propylthiophene-2-sulfonyl chloride serves as a critical electrophilic intermediate. The push-pull electronic dynamic—driven by the electron-donating propyl chain at C5 and the strongly electron-withdrawing sulfonyl chloride at C2—makes this molecule both highly reactive and uniquely suited for generating stable sulfonamide linkages in neurotherapeutics.

Structural and Physicochemical Profiling

Before deploying any reagent in a synthetic workflow, one must establish its fundamental physicochemical boundaries. The stability of the sulfonyl chloride bond is highly dependent on the electron density of the parent ring. In the case of 5-propylthiophene, the alkyl chain slightly mitigates the electrophilicity of the sulfur center compared to unsubstituted thiophene, yet it remains highly susceptible to hydrolysis.

PropertyQuantitative Value / Description
Chemical Name 5-Propylthiophene-2-sulfonyl chloride
CAS Registry Number 883146-08-5
Molecular Formula C₇H₉ClO₂S₂
Molecular Weight 224.73 g/mol
SMILES String O=S(C1=CC=C(CCC)S1)(Cl)=O
Appearance Pale yellow to light green liquid/solid
Reactivity Profile Moisture-sensitive; reacts exothermically with nucleophiles

Data synthesized from foundational chemical databases1.

Mechanistic Synthesis and Reaction Dynamics

The synthesis of 5-propylthiophene-2-sulfonyl chloride requires precise control over electrophilic aromatic substitution. Thiophene rings are electron-rich and prone to over-reaction, oligomerization, or ring-opening in the presence of harsh Lewis acids. Therefore, direct chlorosulfonation with excess chlorosulfonic acid can lead to complex mixtures. A more controlled, high-fidelity approach involves the chlorination of the pre-formed 5-propylthiophene-2-sulfonic acid using exactly 1.0 equivalent of phosphorus pentachloride (PCl₅) 2.

Workflow A 2-Propylthiophene B Sulfonation (H2SO4 / SO3) A->B C 5-Propylthiophene- 2-sulfonic acid B->C D Chlorination (1 eq. PCl5) C->D E 5-Propylthiophene- 2-sulfonyl chloride D->E

Synthetic workflow for 5-propylthiophene-2-sulfonyl chloride via PCl5 chlorination.

Protocol: Regioselective Synthesis of 5-Propylthiophene-2-Sulfonyl Chloride

Causality & Design : By using exactly 1.0 equivalent of PCl₅, we restrict the reaction to the functional group interconversion (FGI) of the sulfonate to the sulfonyl chloride, preserving the integrity of the heteroaromatic core.

  • Preparation : In a flame-dried, argon-purged reaction vessel, dissolve 5-propylthiophene-2-sulfonic acid (10.0 mmol) in anhydrous dichloromethane (DCM, 20 mL). Cool the system to 0 °C using an ice bath.

  • Activation : Slowly add phosphorus pentachloride (PCl₅, 2.08 g, 10.0 mmol, 1.0 eq.) in small portions over 15 minutes. Causality: Gradual addition controls the exothermic release of HCl gas and prevents localized thermal degradation of the thiophene core.

  • Reaction Progression : Remove the ice bath and allow the reaction mixture to warm to ambient temperature (20–25 °C). Stir for 2 hours. The reaction is thermodynamically driven by the formation of phosphoryl chloride (POCl₃) and HCl gas.

  • Self-Validating Quench (In-Process Control) : Do not rely on direct TLC or LC-MS of the highly reactive sulfonyl chloride, as it hydrolyzes on silica and in aqueous mobile phases. Instead, establish a self-validating system: withdraw a 10 µL aliquot and quench it into a vial containing 200 µL of a 1M solution of diethylamine in acetonitrile. Analyze this quenched sample via LC-MS. The appearance of the stable diethylsulfonamide adduct confirms complete conversion of the starting material.

  • Workup & Isolation : Pour the reaction mixture onto crushed ice (50 g) to safely quench unreacted PCl₅ and POCl₃. Extract the aqueous layer with cold DCM (3 × 20 mL). Wash the combined organic layers with ice-cold brine, dry over anhydrous MgSO₄. Causality: MgSO₄ is chosen over Na₂SO₄ because it dries faster and more completely, which is critical to prevent hydrolysis during concentration. Concentrate under reduced pressure at <30 °C.

  • Storage : Store the isolated product under an inert atmosphere (Argon) at -20 °C.

Application in Drug Development: Dopamine D3 Receptor Ligands

In neuropharmacology, the dopamine D3 receptor is a highly sought-after target for the treatment of schizophrenia, depression, and other affective disorders. Unlike D2 receptor antagonists, which often cause severe extrapyramidal motor side effects, selective D3 receptor modulation offers a cleaner therapeutic window 2.

5-propylthiophene-2-sulfonyl chloride is utilized to synthesize aminoethylaromatic sulfonamides. The electron-rich thiophene ring, modulated by the lipophilic propyl chain, fits precisely into the hydrophobic binding pocket of the D3 receptor. When the sulfonyl chloride is coupled with a phenethylamine derivative, the resulting sulfonamide acts as a robust hydrogen bond acceptor, anchoring the ligand within the transmembrane helices of the GPCR.

D3_Pathway Ligand Aminoethylaromatic Sulfonamide (D3 Antagonist) D3R Dopamine D3 Receptor (GPCR) Ligand->D3R Binds & Blocks Gi Gi/o Protein Activation Inhibited D3R->Gi Modulates cAMP cAMP Levels Restored/Modulated Gi->cAMP Downstream Effect CNS Amelioration of Schizophrenia/Depression cAMP->CNS Phenotypic Outcome

Signaling pathway modulation by D3 receptor antagonists synthesized from the title compound.

Conclusion

The utility of 5-propylthiophene-2-sulfonyl chloride extends beyond simple functionalization; it is a meticulously designed building block that imparts critical lipophilicity and electronic properties to neurotherapeutics. By adhering to strict anhydrous protocols and utilizing self-validating in-process controls, researchers can harness this highly reactive electrophile to build complex, high-affinity GPCR ligands with exceptional fidelity.

References
  • Aminoethylaromatic compounds suitable for treating disorders that respond to modulation of the dopamine D3 receptor (EP2371814A1)
  • 2-Propylthiophene | C7H10S | CID 73771, PubChem - NIH,[Link]

Sources

Foundational

Solubility Profile and Handling Dynamics of 5-Propylthiophene-2-Sulfonyl Chloride in Organic Solvents

Introduction & Strategic Importance 5-Propylthiophene-2-sulfonyl chloride is a highly reactive, electrophilic building block widely utilized in advanced medicinal chemistry. It is prominently featured in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

5-Propylthiophene-2-sulfonyl chloride is a highly reactive, electrophilic building block widely utilized in advanced medicinal chemistry. It is prominently featured in the synthesis of sulfonamide-based therapeutics, including the development of highly selective dopamine D3 receptor ligands targeted for central nervous system (CNS) disorders[1].

The presence of the lipophilic propyl chain and the electron-rich thiophene ring significantly alters its solvation thermodynamics compared to simpler aliphatic or aromatic analogs like methanesulfonyl chloride (MsCl)[2]. Understanding its solubility limits and solvolysis kinetics is paramount for maximizing reaction yields, preventing premature degradation, and ensuring reproducibility in drug development workflows.

Physicochemical Properties & Solvation Thermodynamics

As a sulfonyl chloride, this compound exhibits a pronounced sensitivity to nucleophilic attack. The electrophilic sulfur center is highly susceptible to solvolysis when exposed to protic environments[3]. Consequently, its solubility profile must be evaluated not just by its dissolution capacity, but by its chemical stability within the solvent matrix.

Table 1: Solubility and Stability Profile in Common Solvents
Solvent ClassSolventSolubilityStabilityMechanistic Causality & Notes
Aprotic (Halogenated) Dichloromethane (DCM), ChloroformHigh (>1 M)ExcellentLacks nucleophilic lone pairs; ideal for anhydrous synthesis.
Aprotic (Ethers/Esters) Tetrahydrofuran (THF), Ethyl AcetateHigh (>1 M)ExcellentCoordinates well with the thiophene ring without attacking the sulfonyl group.
Protic (Alcohols) Methanol, EthanolSoluble (Reacts)Poor (Alcoholysis)Oxygen lone pairs attack the sulfonyl group, forming sulfonate esters and HCl[3].
Aqueous WaterInsoluble (Reacts)Poor (Hydrolysis)Rapidly hydrolyzes to sulfonic acid. Contact liberates toxic HCl gas[4].

The Causality Behind Solvent Selection

The selection of an appropriate solvent system is dictated by the competing rates of the desired nucleophilic substitution (e.g., aminolysis to form a sulfonamide) versus background solvolysis (hydrolysis or alcoholysis).

  • Why Aprotic Solvents? Aprotic solvents like DCM and THF dissolve the lipophilic 5-propylthiophene core efficiently while providing an inert environment. They prevent the formation of transition states that lead to degradation, preserving the structural integrity of the sulfonyl chloride.

  • Temperature Control: The electrophilicity of the sulfonyl chloride group means that even trace moisture can trigger a runaway hydrolysis cascade. Operating at strictly controlled temperatures (2–8°C) suppresses the kinetic energy below the activation barrier for trace hydrolysis, ensuring the reagent remains intact until the target nucleophile is introduced[3].

Visualizing Reactivity and Workflow

Below is the mechanistic pathway illustrating the divergent reactivity of 5-propylthiophene-2-sulfonyl chloride based on the solvent and reagent environment.

Reactivity A 5-Propylthiophene-2- sulfonyl chloride B H2O (Hydrolysis) A->B C R-OH (Alcoholysis) A->C D R-NH2 (Aminolysis) A->D E Sulfonic Acid + HCl (Degradation) B->E F Sulfonate Ester C->F G Sulfonamide (Target Product) D->G

Divergent reactivity pathways of 5-propylthiophene-2-sulfonyl chloride in various environments.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation steps. If a validation checkpoint fails, the protocol dictates halting the procedure immediately, thereby saving downstream resources and expensive amine building blocks.

Protocol A: Anhydrous Stock Solution Preparation

Objective: Prepare a stable 0.5 M stock solution in DCM for downstream sulfonamide synthesis.

  • Solvent Drying: Dry HPLC-grade DCM over activated 3Å molecular sieves for 24 hours prior to use.

    • Causality: Molecular sieves physically trap trace water molecules, preventing premature hydrolysis of the highly reactive sulfonyl chloride.

  • System Purge: Flush a flame-dried, round-bottom flask with Argon gas for 5 minutes to displace atmospheric moisture.

  • Reagent Dissolution: Weigh the required mass of 5-propylthiophene-2-sulfonyl chloride and transfer it to the flask. Inject the dried DCM via a gas-tight syringe.

  • Validation Checkpoint (Visual & Thermal): The solution should remain clear and colorless-to-light-brown. Monitor the exterior flask temperature.

    • Self-Validation: If the flask warms spontaneously or if gas evolution (HCl bubbles) is observed, moisture contamination has occurred[4]. Discard the batch immediately.

  • Storage: Store the validated solution at 2–8°C under an Argon atmosphere.

Protocol B: Solvolysis Kinetic Assay (Quality Control)

Objective: Verify the integrity of the sulfonyl chloride by measuring its background hydrolysis rate in a controlled binary solvent mixture[3].

  • Preparation: Prepare a 90:10 Acetone:Water (v/v) solvent mixture.

  • Baseline Measurement: Insert a calibrated conductivity probe into 50 mL of the solvent mixture at 20°C and record the baseline conductivity.

  • Injection: Inject 100 µL of the 0.5 M stock solution (from Protocol A) into the vigorously stirring solvent.

  • Data Acquisition: Record conductivity every 10 seconds for 5 minutes.

    • Causality: As the sulfonyl chloride undergoes solvolysis, it releases HCl, generating H⁺ and Cl⁻ ions which linearly increase the solution's electrical conductivity[3].

  • Validation Checkpoint: Calculate the initial rate of conductivity change.

    • Self-Validation: A rapid, immediate spike at t=0 indicates the stock was already partially degraded (containing free HCl). A smooth, predictable logarithmic curve confirms the structural integrity of the intact sulfonyl chloride prior to injection.

Workflow S1 Step 1: Solvent Drying (Molecular Sieves) S2 Step 2: Argon Purge (Inert Atmosphere) S1->S2 S3 Step 3: Thermal Control (Cool to 2-8°C) S2->S3 S4 Step 4: Reagent Addition (Syringe Transfer) S3->S4 S5 Step 5: Validation Check (Conductivity/Visual) S4->S5

Self-validating workflow for the anhydrous preparation of sulfonyl chloride solutions.

Conclusion

The successful application of 5-propylthiophene-2-sulfonyl chloride hinges on a rigorous understanding of its solubility and reactivity profile. By strictly utilizing aprotic solvents, maintaining low temperatures, and employing self-validating protocols, researchers can mitigate the inherent risks of solvolysis and maximize synthetic efficiency in drug discovery pipelines.

References

  • Title: EP2371814A1 - Aminoethylaromatic compounds suitable for treating disorders that respond to modulation of the dopamine D3 receptor Source: Google Patents URL
  • Title: Methanesulfonyl chloride Source: Wikipedia URL: [Link]

Sources

Exploratory

mechanism of action of thiophene sulfonyl chlorides in organic synthesis

Mechanistic Paradigms and Synthetic Utility of Thiophene Sulfonyl Chlorides in Modern Organic Chemistry Executive Summary Thiophene sulfonyl chlorides are indispensable electrophilic building blocks in modern organic syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Paradigms and Synthetic Utility of Thiophene Sulfonyl Chlorides in Modern Organic Chemistry

Executive Summary

Thiophene sulfonyl chlorides are indispensable electrophilic building blocks in modern organic synthesis and medicinal chemistry. Their unique stereoelectronic profile—combining the electron-rich, polarizable nature of the thiophene heterocycle with the highly reactive sulfonyl chloride moiety—enables diverse synthetic transformations. This technical guide provides an authoritative analysis of the mechanisms governing thiophene sulfonyl chloride reactivity, detailing self-validating experimental protocols and their critical applications in drug discovery.

Electronic Structure and Reactivity Profile

The thiophene ring is a highly polarizable heteroaromatic system. When functionalized with a sulfonyl chloride group, the molecule exhibits a pronounced dipole and a highly electrophilic sulfur center. The regioselectivity of thiophene sulfonation is strictly governed by the electronic properties of the heterocyclic ring system; the electron-rich nature of thiophene facilitates electrophilic attack primarily at the 2-position, followed by the 3-position[1].

In nucleophilic substitutions, the sulfonyl group acts as a powerful electron-withdrawing moiety, lowering the LUMO energy of the sulfur atom and making it highly susceptible to nucleophilic attack by amines, alcohols, and azides. Recent density functional theory (DFT) calculations on thiophene-based coupling reagents demonstrate that a smaller HOMO–LUMO gap correlates directly with enhanced reactivity, making these derivatives exceptionally potent in amidation and esterification reactions.

Mechanistic Pathways in Organic Synthesis

Nucleophilic Addition-Elimination (Sulfonamidation)

The most fundamental transformation of thiophene sulfonyl chlorides is their reaction with amines to form sulfonamides. This proceeds via an SN​2 -like addition-elimination mechanism[1]. The nitrogen nucleophile attacks the electrophilic sulfur center, forming a transient tetrahedral intermediate. Subsequent proton transfer and the expulsion of the chloride leaving group yield the stable sulfonamide.

Mechanism1 A Thiophene Sulfonyl Chloride (Electrophile) C Tetrahedral Intermediate [S-center transition state] A->C Nucleophilic Attack B Amine (R-NH2) (Nucleophile) B->C D Proton Transfer & Chloride Elimination C->D Collapse of Intermediate E Thiophene Sulfonamide (Target Product) D->E -HCl

Mechanism of nucleophilic addition-elimination in sulfonamide synthesis.

Single Electron Transfer (SET) and Radical Cascades

Beyond classical polar reactions, thiophene sulfonyl chlorides are powerful precursors for radical-mediated cross-coupling and chlorothiolation. In the presence of a copper(I) catalyst or a photocatalyst, the sulfonyl chloride undergoes a Single Electron Transfer (SET) reduction[2]. This cleaves the S–Cl bond, expelling a chloride anion and generating a highly reactive sulfonyl or sulfenyl radical. This radical can subsequently add across alkenes or alkynes, initiating a cascade that terminates via halogen transfer or radical recombination to yield complex functionalized thiophene scaffolds[2].

Mechanism2 A Thiophene Sulfonyl Chloride C Single Electron Transfer (SET) A->C B Cu(I) or Photocatalyst B->C Catalytic Activation D Sulfonyl Radical Intermediate C->D -Cl⁻ F Radical Addition & Recombination D->F E Alkene/Alkyne Substrate E->F G Functionalized Thiophene Scaffold F->G Halogen Transfer / Aromatization

Radical-mediated single electron transfer (SET) cascade mechanism.

Quantitative Data: Methodological Efficiency

The evolution of sulfonamide synthesis has shifted from harsh, pyridine-based conditions to sustainable, aqueous, and ultrasonication-assisted methodologies. The table below summarizes the quantitative metrics comparing these approaches.

Synthesis MethodologySolvent SystemBaseTemp (°C)TimeAvg. Yield (%)Green Metric / E-Factor
Conventional Pyridine Pyridine (neat)Pyridine8012 h65–75Low (High toxicity)
Two-Phase Aqueous H₂O / THF (1:1)Na₂CO₃254 h80–87High
Ultrasonication-Assisted H₂O / THF (1:1)Na₂CO₃250.5 h92–95Very High

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, emphasizing the causality behind each experimental choice.

Protocol A: Regioselective Synthesis of Thiophene-2-Sulfonyl Chloride
  • Objective: Synthesize the sulfonyl chloride precursor from a thiophene derivative while suppressing over-sulfonation.

  • Causality & Rationale: Direct reaction with chlorosulfonic acid ( ClSO3​H ) forms the intermediate sulfonic acid. The critical addition of Phosphorus pentachloride ( PCl5​ ) serves a dual role: it acts as a chlorinating agent and a Lewis acid catalyst. This facilitates regioselective conversion to the sulfonyl chloride at milder temperatures, suppressing electrophilic aromatic substitution byproducts[3].

  • Step-by-Step Workflow:

    • Initiation: Cool a reaction vessel containing the thiophene derivative (1.0 eq) to 0–5 °C under an inert argon atmosphere. (Validation: Low temperature is critical to prevent polysulfonation.)

    • Sulfonation: Dropwise add chlorosulfonic acid (1.8–2.0 eq) over 30 minutes, maintaining the internal temperature below 5 °C. Stir for 1 hour.

    • Chlorination: Carefully introduce PCl5​ (0.2–0.5 eq) in small portions. (Validation: Monitor gas evolution (HCl). The reaction mixture will transition from a viscous liquid to a more fluid state as the sulfonic acid converts to the sulfonyl chloride.)

    • Maturation: Warm the mixture to 25–40 °C and stir for an additional 2 hours.

    • Workup: Quench the reaction by slowly pouring it over crushed ice. Extract with dichloromethane (DCM). Wash the organic layer with cold brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. (Validation: TLC (Hexane:EtOAc 8:2) should show complete consumption of the starting material and a single, less polar spot corresponding to the sulfonyl chloride.)

Protocol B: Ultrasonication-Assisted Green Synthesis of Thiophene Sulfonamides
  • Objective: Rapid, high-yield coupling of thiophene-2-sulfonyl chloride with amines using green chemistry principles.

  • Causality & Rationale: Utilizing a biphasic Na2​CO3​ /water system avoids toxic organic bases like pyridine[4]. The application of ultrasonication (20–50 kHz) induces acoustic cavitation. The rapid collapse of cavitation bubbles generates localized superheating (>2000 K) and extreme pressures, dramatically accelerating mass transfer across the aqueous-organic phase boundary and driving the nucleophilic attack to completion in minutes rather than hours[3].

  • Step-by-Step Workflow:

    • Preparation: Dissolve the amine nucleophile (1.1 eq) in a 1:1 mixture of THF and 1M aqueous Na2​CO3​ .

    • Coupling: Add thiophene-2-sulfonyl chloride (1.0 eq) to the vigorously stirring solution at room temperature.

    • Cavitation: Submerge the reaction vessel in an ultrasonic bath (20–50 kHz) and sonicate for 15–30 minutes. (Validation: The biphasic mixture will form a fine emulsion. Monitor the reaction via TLC or LC-MS until the sulfonyl chloride is completely consumed.)

    • Isolation: Dilute the mixture with EtOAc. Separate the organic layer, wash with 1M HCl (to remove unreacted amine), followed by brine.

    • Purification: Dry over MgSO4​ , filter, and evaporate the solvent. Recrystallize the crude product from ethanol/water to yield the pure thiophene sulfonamide.

Applications in Drug Discovery

Thiophene sulfonyl chlorides are critical intermediates in the synthesis of high-affinity pharmacological agents. For instance, in the development of P2Y14 receptor antagonists (targets for inflammation therapy), thiophene sulfonamides synthesized via SN​2 reactions of thiophene-sulfonyl chloride with substituted piperazines have shown exceptional potency[5]. The thiophene moiety provides optimal ligand-protein shape complementarity, engaging in critical cation-π interactions within the receptor's binding pocket, while the sulfonamide linker ensures metabolic stability and proper orientation of the pharmacophore[5].

References

  • THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES , tandfonline.com. 6

  • 5-(1H-pyrazol-5-yl)thiophene-2-sulfonyl chloride - EvitaChem , evitachem.com. 3

  • A New Green Oxyma-Sulfonate Coupling Reagent for Sustainable Organic Transformations , acs.org.

  • Buy 2,5-Dichlorothiophene-3-sulfonamide | 53595-68-9 - Smolecule , smolecule.com.1

  • Regioselective Chlorothiolation of Alkenes with Sulfonyl Chlorides , acs.org. 2

  • Synthesis of 5-chloro-thiosulfadiazine Compounds Using Two-Phase Systems of Organic Solvents , gssrr.org.4

  • Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor , researchgate.net. 5

Sources

Foundational

Whitepaper: Storage Dynamics and Stability Protocols for 5-Propylthiophene-2-sulfonyl Chloride

Executive Summary In the realm of medicinal chemistry and advanced organic synthesis, sulfonyl chlorides are indispensable electrophilic building blocks. 5-Propylthiophene-2-sulfonyl chloride (CAS: 883146-08-5) is a spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry and advanced organic synthesis, sulfonyl chlorides are indispensable electrophilic building blocks. 5-Propylthiophene-2-sulfonyl chloride (CAS: 883146-08-5) is a specialized derivative utilized extensively in drug development[1]. However, the very electrophilicity that makes it synthetically valuable also renders it highly susceptible to environmental degradation. This technical guide provides an in-depth analysis of the physicochemical vulnerabilities of 5-propylthiophene-2-sulfonyl chloride, the mechanistic causality behind its degradation, and field-proven, self-validating protocols for its handling and long-term storage.

Physicochemical Profiling & Structural Vulnerabilities

5-Propylthiophene-2-sulfonyl chloride (Molecular Weight: 224.7 g/mol ; Formula: C₇H₉ClO₂S₂) features a highly reactive sulfonyl chloride moiety attached to a 5-propylthiophene ring[1].

The stability of this compound is dictated by the electronic interplay within its structure. The thiophene ring is inherently electron-rich, and the 5-propyl group further donates electron density via inductive effects. While this slightly modulates the electrophilicity of the sulfur center compared to unsubstituted benzenesulfonyl chlorides, the S-Cl bond remains highly polarized. Consequently, the compound is exquisitely sensitive to moisture and acts as a severe corrosive agent that can cause irreversible damage upon contact[2][3].

The Hydrolysis Degradation Mechanism

The primary threat to the stability of 5-propylthiophene-2-sulfonyl chloride is hydrolysis. When exposed to ambient humidity, water molecules act as nucleophiles. The reaction proceeds via an S_N2-like mechanism with a bipyramidal transition state, often requiring general base assistance from a second water molecule[4][5].

This nucleophilic attack displaces the chloride ion, resulting in the formation of 5-propylthiophene-2-sulfonic acid and the liberation of highly corrosive hydrogen chloride (HCl) gas[6]. If this occurs within a sealed storage container, the accumulation of HCl gas creates a dangerous pressurization hazard and accelerates the degradation of non-inert container seals[3].

HydrolysisPathway A 5-Propylthiophene-2-sulfonyl chloride C Nucleophilic Attack (S-N2 / Bipyramidal TS) A->C B Ambient Moisture (H2O) B->C D 5-Propylthiophene-2-sulfonic acid C->D E Hydrogen Chloride (HCl) Gas C->E

Caption: Logical pathway of moisture-induced hydrolysis in sulfonyl chlorides.

Storage Conditions and Mechanistic Causality

To preserve the structural integrity of 5-propylthiophene-2-sulfonyl chloride, storage conditions must be engineered to disrupt the kinetic and thermodynamic pathways of hydrolysis and thermal decomposition[2]. Do not rely on standard laboratory refrigeration without secondary containment.

Quantitative Storage Parameters
ParameterOptimal ConditionCausality / Mechanistic RationaleStability Outcome
Temperature 2–8°C (Refrigerated)Reduces the kinetic energy of the system, raising the activation energy barrier for nucleophilic attack.Suppresses the baseline hydrolysis rate by >90% compared to ambient conditions.
Atmosphere Argon (Preferred) or N₂Argon is heavier than air and effectively blankets the chemical, displacing ambient H₂O and eliminating the primary nucleophile.Prevents the formation of sulfonic acid and corrosive HCl gas.
Container Amber GlassBlocks UV/visible light photons, preventing photo-induced radical cleavage of the S-Cl bond.Maintains the structural integrity of the thiophene ring.
Seal PTFE-Lined CapsPolytetrafluoroethylene (PTFE) is chemically inert to both the sulfonyl chloride and its HCl byproduct.Prevents seal degradation, stopping a catastrophic positive feedback loop of moisture ingress.

Self-Validating Experimental Protocols

A robust laboratory protocol must be self-validating—meaning the system inherently proves its own success or failure without requiring external, resource-heavy assays (like daily NMR spectroscopy).

Step-by-Step Inert Aliquoting Workflow

Because repeated opening of a master stock vial introduces atmospheric moisture, the compound must be aliquoted immediately upon receipt.

  • Glovebox Equilibration: Transfer the sealed master vial into a glovebox purged with high-purity Argon. Causality: Argon completely removes the H₂O nucleophile from the environment.

  • Thermal Acclimation: Allow the vial to reach ambient temperature inside the glovebox before opening. Causality: Opening a cold vial causes immediate condensation of any trace moisture present in the micro-environment directly onto the chemical.

  • Aliquoting: Dispense single-use quantities into pre-dried, amber glass vials.

  • Sealing: Cap tightly using PTFE-lined closures. Causality: Standard silicone septa will be rapidly degraded by trace HCl, compromising the seal.

  • Gravimetric Baselining (The Validation Step): Weigh each sealed vial on an analytical balance to a precision of 0.1 mg and record this baseline mass on the label.

  • Storage: Transfer the vials to a desiccator stored at 2–8°C[2].

AliquotingWorkflow Step1 1. Glovebox Equilibration (Argon Atmosphere) Step2 2. Thermal Acclimation (Avoid Condensation) Step1->Step2 Purge Moisture Step3 3. Aliquoting into Amber Glass Vials Step2->Step3 Step4 4. Sealing with PTFE-Lined Caps Step3->Step4 Step5 5. Desiccated Storage (2-8°C) Step4->Step5 Step6 6. Gravimetric Validation (Monitor Seal Integrity) Step5->Step6 Detect HCl Off-gassing

Caption: Step-by-step inert aliquoting and self-validating storage workflow.

Pre-Reaction Stability Validation Assay

Before utilizing an aliquoted vial in a sensitive synthetic step, researchers must validate its stability using a two-tier system:

Tier 1: Gravimetric Check Re-weigh the vial prior to use.

  • Mass Loss: Indicates a breached PTFE seal and subsequent escape of HCl gas (confirming hydrolysis has occurred).

  • Mass Gain: Indicates ambient moisture ingress.

  • Identical Mass: Validates that the physical seal remained uncompromised.

Tier 2: Conductimetric Assay If the seal is intact but thermal abuse is suspected, utilize a conductimetric assay. The hydrolysis of a single sulfonyl chloride molecule produces four distinct ions (including two protons)[5].

  • Methodology: Dissolve a 1 mg micro-aliquot in 1 mL of anhydrous acetone. Insert a conductivity probe.

  • Causality: Intact 5-propylthiophene-2-sulfonyl chloride is non-ionic and will not conduct electricity. A sudden spike in electrical conductivity provides immediate, self-validating proof of degradation (presence of sulfonic acid and HCl) without the need for time-consuming NMR analysis[5].

Conclusion

The successful utilization of 5-propylthiophene-2-sulfonyl chloride hinges entirely on the rigorous prevention of nucleophilic attack by water. By understanding the causality behind its degradation—specifically the S_N2-like hydrolysis pathway—researchers can implement self-validating storage protocols. Utilizing Argon-purged aliquoting, PTFE-lined amber vials, strict 2–8°C thermal control, and gravimetric/conductimetric validation ensures maximum synthetic yield and mitigates the severe safety hazards associated with HCl gas generation.

References

  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention Source: Horiazon Chemical URL:[Link]

  • The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide Source: Canadian Journal of Chemistry (CDN Science Pub) URL:[Link]

  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides Source: Canadian Journal of Chemistry (CDN Science Pub) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Sulfonamides Using 5-Propylthiophene-2-Sulfonyl Chloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Mechanistic Rationale Thiophene sulfonamides represent a highly va...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Mechanistic Rationale

Thiophene sulfonamides represent a highly valuable class of pharmacophores in modern drug discovery. Frequently deployed as bioisosteres for benzene sulfonamides, thiophene derivatives exhibit excellent metabolic stability and are critical components in campaigns targeting carbonic anhydrase inhibition, antimicrobial resistance, and oncology pathways[1][2].

5-Propylthiophene-2-sulfonyl chloride is a versatile, lipophilic electrophilic building block used to install the propylthiophene-sulfonamide moiety. However, the synthesis of sulfonamides from sulfonyl chlorides is not without challenges. The reaction relies on the nucleophilic attack of an amine lone pair onto the hexavalent sulfur atom, forming a pentacoordinate transition state before the expulsion of the chloride leaving group. Because sulfonyl chlorides are highly moisture-sensitive, they are prone to competing hydrolysis, which yields an unreactive sulfonic acid byproduct[3].

As a Senior Application Scientist, I have designed this guide to move beyond a simple "recipe." By understanding the causality behind solvent selection, temperature control, and stoichiometric ratios, you can build a self-validating experimental system that minimizes side reactions such as di-sulfonylation and esterification.

Reaction Workflow & Logical Relationships

The choice of reaction conditions is dictated entirely by the physicochemical properties of your amine nucleophile. Lipophilic amines require strictly anhydrous conditions, whereas hydrophilic amines (such as amino acids) are best processed using a biphasic Schotten-Baumann approach[4].

Workflow A 5-Propylthiophene-2-sulfonyl chloride + Amine Nucleophile B1 Anhydrous Conditions (DCM/THF, TEA/Pyridine) A->B1 Lipophilic Amines B2 Schotten-Baumann Conditions (DCM/H2O, Na2CO3) A->B2 Hydrophilic Amines C Nucleophilic Attack (0 °C) Formation of Pentacoordinate Intermediate B1->C B2->C D Chloride Elimination (RT) Sulfonamide + HCl Generation C->D Warm to RT E Base Neutralization Prevents Amine Protonation D->E In situ F Aqueous Workup Acid/Base Selective Washes E->F Post-reaction G Purified 5-Propylthiophene-2-sulfonamide F->G Evaporation/Crystallization

Workflow for the synthesis of 5-propylthiophene-2-sulfonamides via two distinct protocols.

Quantitative Data & Reaction Parameters

Table 1: Optimization of Reaction Conditions
ParameterProtocol A: AnhydrousProtocol B: Schotten-Baumann
Solvent System DCM or THF (Strictly Anhydrous)Biphasic (DCM / H₂O)
Acid Scavenger (Base) Triethylamine (TEA) or PyridineAqueous Na₂CO₃ or NaOH
Substrate Scope Lipophilic primary/secondary aminesHydrophilic amines, amino acids
Optimal Molar Ratio 1.0 Amine : 1.05 Sulfonyl Chloride1.0 Amine : 1.20 Sulfonyl Chloride
Temperature Profile 0 °C addition Room Temp0 °C addition Room Temp
Expected Yields 75% - 95%70% - 90%
Table 2: Troubleshooting Common Side Reactions
Side ReactionCausality & MechanismMitigation Strategy
Hydrolysis Ambient moisture reacts with the electrophile to form 5-propylthiophene-2-sulfonic acid[3].Blanket reaction in N₂/Ar. Dry solvents over molecular sieves. Store sulfonyl chloride in a desiccator.
Di-sulfonylation Primary amines possess two reactive N-H bonds; excess electrophile drives over-reaction[3].Strictly maintain a 1.0 : 1.05 molar ratio. Ensure slow, dropwise addition at 0 °C to control kinetics.
Sulfonate Esterification Alcohols present as impurities or solvents react with the sulfonyl chloride[3].Never use alcoholic solvents (e.g., methanol, ethanol) during the reaction phase.

Experimental Protocols

Protocol A: Anhydrous Synthesis (For Lipophilic Amines)

This protocol is the industry standard for standard primary and secondary amines. It utilizes an organic base to neutralize the stoichiometric HCl generated during the reaction[3].

Step 1: Preparation & Inert Atmosphere Flame-dry all glassware under vacuum and backfill with dry Nitrogen or Argon.

Step 2: Amine Dissolution Dissolve the primary or secondary amine (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.2 M. Add Triethylamine (TEA) or Pyridine (1.5 eq) to the stirring solution. Expert Insight: Pyridine is often preferred for less nucleophilic amines as it can act as a nucleophilic catalyst, forming a highly reactive N-sulfonylpyridinium intermediate[3].

Step 3: Electrophile Addition (Critical Step) Cool the reaction flask to 0 °C using an ice-water bath. Dissolve 5-propylthiophene-2-sulfonyl chloride (1.05 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise over 15–30 minutes. Expert Insight: Sulfonylation is highly exothermic. Dropwise addition at 0 °C controls the rate of the pentacoordinate intermediate formation, suppressing di-sulfonylation and thermal degradation[3].

Step 4: Propagation Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–24 hours. Monitor reaction progress via LC-MS or TLC until the starting amine is consumed.

Step 5: Selective Aqueous Workup Quench the reaction with a saturated aqueous solution of ammonium chloride. Transfer to a separatory funnel and extract with DCM.

  • Wash the organic layer with 1M HCl . (Causality: This selectively protonates and removes unreacted amine and the TEA/Pyridine base into the aqueous layer).

  • Wash the organic layer with Saturated NaHCO₃ . (Causality: This neutralizes and extracts any 5-propylthiophene-2-sulfonic acid formed via trace hydrolysis[3]).

  • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol B: Modified Schotten-Baumann Synthesis (For Hydrophilic Amines & Amino Acids)

When working with highly polar amines or amino acids that are insoluble in DCM, an anhydrous protocol will fail. The Schotten-Baumann biphasic system overcomes this by utilizing an aqueous base[4].

Step 1: Aqueous Base Setup In a round-bottom flask, dissolve the amino acid or hydrophilic amine (1.0 eq) and Sodium Carbonate (Na₂CO₃, 1.2–2.0 eq) in deionized water to achieve a 0.5 M solution[4].

Step 2: Cooling & Biphasic Setup Cool the aqueous mixture to 0 °C.

Step 3: Electrophile Addition Dissolve 5-propylthiophene-2-sulfonyl chloride (1.2 eq) in a water-immiscible solvent (e.g., DCM) and add it dropwise to the vigorously stirring aqueous layer. Expert Insight: Vigorously stirring the biphasic mixture is non-negotiable. It maximizes the interfacial surface area, ensuring the amine reacts with the sulfonyl chloride in the organic layer faster than the water can hydrolyze the electrophile[4].

Step 4: Propagation Allow the mixture to stir at room temperature for 4–6 hours.

Step 5: Isolation via Acidification Cool the reaction mixture back to 0 °C. Slowly acidify the aqueous layer using 10% HCl until the target sulfonamide precipitates (typically around pH 2-3). Collect the precipitate via vacuum filtration, wash thoroughly with ice-cold water to remove inorganic salts, and dry under a high vacuum. The product can be recrystallized from ethyl acetate/hexanes[4].

References

  • Benchchem. Technical Support Center: Sulfonamide Synthesis with Primary Amines. Benchchem Protocols.[3] URL:

  • National Center for Biotechnology Information (PMC). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.[1] URL:

  • MDPI (Molecules). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations.[4] URL:

  • ProQuest Dissertations. Design, Syntheses and Antimicrobial Evaluations of Thio-Sulfadiazine Compounds.[2] URL:

Sources

Application

Application Note: 5-Propylthiophene-2-Sulfonyl Chloride in the Synthesis of Selective Dopamine D3 Receptor Modulators

Executive Summary The development of highly selective Dopamine D3 Receptor (D3R) modulators is a critical frontier in neuropharmacology, offering therapeutic potential for schizophrenia, substance use disorders, and Park...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective Dopamine D3 Receptor (D3R) modulators is a critical frontier in neuropharmacology, offering therapeutic potential for schizophrenia, substance use disorders, and Parkinson's disease. A major challenge in D3R drug discovery is achieving selectivity over the highly homologous Dopamine D2 Receptor (D2R).

This application note details the utility of 5-propylthiophene-2-sulfonyl chloride as a premium electrophilic building block in medicinal chemistry. By reacting with aminoethylaromatic cores, this reagent facilitates the synthesis of conformationally restricted sulfonamides that exploit the secondary allosteric binding pocket of the D3R, driving both receptor selectivity and optimal pharmacokinetic properties.

Pharmacological Rationale & Bioisosterism

The structural design of D3R antagonists often requires a primary pharmacophore (to anchor in the orthosteric site) and a secondary pharmacophore (to extend into the allosteric site). The incorporation of 5-propylthiophene-2-sulfonyl chloride serves multiple strategic purposes in this design 1:

  • Bioisosterism & Metabolic Stability: The thiophene ring acts as a classical bioisostere for benzene. It maintains the required aromaticity for π−π stacking interactions within the receptor pocket while generally exhibiting superior resistance to oxidative metabolism by hepatic cytochrome P450 enzymes compared to standard phenyl rings.

  • Lipophilicity (LogP) Enhancement: The 5-propyl substitution significantly increases the lipophilicity of the molecule. For central nervous system (CNS) drugs, an optimized LogP is mandatory for crossing the blood-brain barrier (BBB). Furthermore, the propyl chain provides crucial hydrophobic contacts within the D3R secondary binding pocket, enhancing binding affinity .

  • Sulfonamide Linkage: The sulfonyl chloride moiety allows for the rapid, high-yielding formation of a sulfonamide bond. Unlike amides, sulfonamides are highly resistant to enzymatic cleavage in vivo and provide distinct hydrogen-bond acceptor vectors that interact specifically with residues unique to the D3R allosteric site 2.

G A 5-Propylthiophene-2-sulfonyl chloride (Electrophile) D Thiophene-Sulfonamide Derivative A->D Sulfonylation B Aminoethylaromatic Core (Nucleophile) B->D C Base (DIPEA) Solvent (DCM) C->D E Dopamine D3 Receptor Modulation D->E High Affinity Binding F CNS Therapeutic Efficacy (Schizophrenia/Addiction) E->F Signal Transduction

Figure 1: Synthetic workflow and pharmacological targeting of 5-propylthiophene-2-sulfonyl chloride derivatives.

Experimental Protocol: Sulfonylation of Aminoethylaromatics

The following protocol outlines a self-validating, highly optimized methodology for coupling 5-propylthiophene-2-sulfonyl chloride with a primary or secondary amine (e.g., an aminoethylaromatic derivative) to yield a stable sulfonamide.

Materials
  • Electrophile: 5-Propylthiophene-2-sulfonyl chloride (1.1 equiv)

  • Nucleophile: Aminoethylaromatic derivative (1.0 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology
  • Preparation of the Amine Solution: In a flame-dried round-bottom flask purged with inert gas (N 2​ or Ar), dissolve the aminoethylaromatic compound (1.0 equiv, e.g., 5.0 mmol) in anhydrous DCM to achieve a 0.2 M concentration.

    • Causality: Anhydrous conditions are critical. Sulfonyl chlorides are highly electrophilic and susceptible to competitive hydrolysis. The presence of water will convert the reagent into an unreactive sulfonic acid, drastically reducing the reaction yield.

  • Addition of the Base: Add DIPEA (2.5 equiv, 12.5 mmol) to the stirring solution at room temperature.

    • Causality: DIPEA acts as an acid scavenger to neutralize the HCl byproduct generated during the sulfonylation. Its steric bulk prevents it from acting as a competing nucleophile, a common side-reaction when using less hindered bases like triethylamine.

  • Controlled Electrophile Addition: Cool the reaction mixture to 0–5 °C using an ice-water bath. Dissolve 5-propylthiophene-2-sulfonyl chloride (1.1 equiv, 5.5 mmol) in a minimal volume of anhydrous DCM and add it dropwise over 15 minutes.

    • Causality: The sulfonylation reaction is highly exothermic. Dropwise addition at low temperatures controls the reaction kinetics, preventing the thermal degradation of the sulfonyl chloride and minimizing the formation of bis-sulfonated byproducts.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours. Monitor the disappearance of the starting amine via TLC (Hexanes/EtOAc) or LC-MS.

  • Quenching and Workup: Quench the reaction by adding saturated aqueous NaHCO 3​ (equal volume to the reaction mixture). Transfer to a separatory funnel, extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

    • Causality: NaHCO 3​ neutralizes any remaining acid without being strong enough to hydrolyze the newly formed sulfonamide bond. Drying over Na 2​ SO 4​ removes residual water prior to concentration, preventing degradation during storage.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to afford the pure thiophene-sulfonamide derivative.

Reaction Optimization Data

To demonstrate the causality of the chosen protocol parameters, the table below summarizes quantitative optimization data for the sulfonylation of a standard aminoethylaromatic core.

Table 1: Optimization of Sulfonylation Conditions for Thiophene-Sulfonamide Synthesis

EntrySolventBase (Equivalents)Temperature (°C)Time (h)Isolated Yield (%)
1THFTriethylamine (2.0)25465
2DCMTriethylamine (2.0)25472
3DCMPyridine (2.5)0 to 25381
4 DCM DIPEA (2.5) 0 to 25 2 94
5DMFK 2​ CO 3​ (3.0)60645 (Degradation)

Data Interpretation: Aprotic, non-polar solvents (DCM) combined with a sterically hindered organic base (DIPEA) at strictly controlled temperatures (Entry 4) yield the highest conversion rates by minimizing competitive hydrolysis and nucleophilic base attack.

Downstream Application: D3 Receptor Signaling

Once synthesized, the 5-propylthiophene-sulfonamide derivatives act as potent ligands at the D3R. The D3R is a G-protein coupled receptor (GPCR) that primarily couples to the G αi/o​ protein family.

When the synthetic antagonist binds to the D3R, it prevents endogenous dopamine from activating the receptor. This modulates downstream intracellular signaling, specifically by preventing the excessive inhibition of adenylyl cyclase, thereby normalizing cAMP levels and Protein Kinase A (PKA) activity. This pathway modulation is the mechanistic basis for attenuating drug-seeking behavior and treating schizophrenic symptoms 3.

Pathway L Thiophene-Sulfonamide Ligand R Dopamine D3 Receptor (Gi/o coupled) L->R Antagonism/Partial Agonism AC Adenylyl Cyclase (Inhibited) R->AC Gi alpha subunit cAMP cAMP Levels (Decreased) AC->cAMP Downregulation PKA Protein Kinase A (Inhibited) cAMP->PKA Reduced Activation Eff Modulated Neuronal Excitability (Attenuated Drug-Seeking) PKA->Eff Cellular Response

Figure 2: Downstream intracellular signaling pathway modulated by D3 receptor ligands.

References

  • European Patent Office.EP2371814A1 - Aminoethylaromatic compounds suitable for treating disorders that respond to modulation of the dopamine D3 receptor. Google Patents.
  • National Institutes of Health (NIH). Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor. PMC. Available at:[Link]

  • National Institutes of Health (NIH). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands. PMC. Available at:[Link]

  • American Chemical Society (ACS). Discovery, Optimization, and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist. ACS Publications. Available at:[Link]

Sources

Method

Application Notes and Protocols for the Coupling of 5-Propylthiophene-2-sulfonyl Chloride with Primary Amines

Introduction: The Significance of Thiophene Sulfonamides in Modern Drug Discovery The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its ability to serve as a bioisosteric replacement for...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Thiophene Sulfonamides in Modern Drug Discovery

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its ability to serve as a bioisosteric replacement for phenyl rings, which can enhance metabolic stability and binding affinity of drug candidates.[1] When coupled with the sulfonamide functional group, another cornerstone of pharmaceutical sciences, the resulting thiophene sulfonamides exhibit a broad spectrum of biological activities. These compounds have been investigated as antibacterial agents, carbonic anhydrase inhibitors for the treatment of elevated intraocular pressure, and have shown potential in the development of therapeutics for multidrug-resistant tuberculosis.[2][3][4] The 5-propyl substituent on the thiophene ring can provide favorable lipophilic interactions within biological targets, making 5-propylthiophene-2-sulfonamides a particularly interesting class of molecules for drug development professionals.

This technical guide provides a comprehensive overview of the synthesis of N-substituted 5-propylthiophene-2-sulfonamides through the coupling reaction of 5-propylthiophene-2-sulfonyl chloride with primary amines. We will delve into the underlying reaction mechanism, provide detailed and field-proven experimental protocols, and discuss the characterization of the resulting products.

Mechanistic Insights: The Nucleophilic Acyl Substitution Reaction

The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic example of a nucleophilic acyl substitution reaction. The reactivity of the sulfonyl chloride is driven by the highly electrophilic nature of the sulfur atom, which is rendered electron-deficient by the two oxygen atoms and the chlorine atom.[5]

The reaction typically proceeds in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) that is generated as a byproduct.[5] The general mechanism can be described as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

  • Elimination of the Leaving Group: The intermediate collapses, and the chloride ion, being a good leaving group, is expelled.

  • Deprotonation: The protonated sulfonamide is then deprotonated by the base present in the reaction mixture to yield the final sulfonamide product and the corresponding ammonium salt.

Sulfonamide Formation Mechanism R1NH2 R-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate R1NH2->Intermediate Nucleophilic Attack R2SO2Cl 5-Propylthiophene-SO₂Cl R2SO2Cl->Intermediate Sulfonamide R-NH-SO₂-5-Propylthiophene (Sulfonamide) Intermediate->Sulfonamide Elimination of Cl⁻ Sulfonamide->Sulfonamide HCl HCl Salt Base-H⁺ Cl⁻ HCl->Salt Base Base (e.g., Pyridine) Base->Salt

Caption: General mechanism of sulfonamide formation.

Experimental Protocols

Protocol 1: Synthesis of 5-Propylthiophene-2-sulfonyl Chloride

The synthesis of the starting material, 5-propylthiophene-2-sulfonyl chloride, can be achieved through chlorosulfonation of 2-propylthiophene.

Materials:

  • 2-Propylthiophene

  • Chlorosulfonic acid

  • Phosphorus pentachloride (optional, to improve yield)

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Round-bottom flask with a dropping funnel and a gas outlet

Procedure:

  • In a fume hood, cool a round-bottom flask containing 2-propylthiophene dissolved in anhydrous DCM to 0 °C using an ice bath.

  • Slowly add chlorosulfonic acid (2-3 equivalents) dropwise from the dropping funnel. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with cold water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-propylthiophene-2-sulfonyl chloride.

  • The crude product can be purified by vacuum distillation or used directly in the next step if the purity is deemed sufficient by ¹H NMR.

Protocol 2: General Procedure for the Coupling of 5-Propylthiophene-2-sulfonyl Chloride with Primary Amines

This protocol provides a general method for the synthesis of N-substituted 5-propylthiophene-2-sulfonamides.

Materials:

  • 5-Propylthiophene-2-sulfonyl chloride

  • Primary amine (e.g., propylamine, aniline)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or pyridine)

  • Base (e.g., pyridine or triethylamine, if not used as the solvent)

  • Round-bottom flask with a magnetic stirrer and a nitrogen inlet

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent. If not using pyridine as the solvent, add a suitable base like triethylamine (1.1-1.5 equivalents).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 5-propylthiophene-2-sulfonyl chloride (1.0-1.05 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution over 15-30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.

  • Workup:

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • If using a water-immiscible solvent like DCM, separate the organic layer.

    • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-substituted 5-propylthiophene-2-sulfonamide.

Sources

Application

Application Note: Side-Chain Engineering of Conjugated Polymers Using 5-Propylthiophene-2-Sulfonyl Chloride

Target Audience: Materials Scientists, Polymer Chemists, and Researchers in Organic Electronics (with cross-applicability for Medicinal Chemists). Introduction & Mechanistic Rationale The development of plastic electroni...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Polymer Chemists, and Researchers in Organic Electronics (with cross-applicability for Medicinal Chemists).

Introduction & Mechanistic Rationale

The development of plastic electronics—such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs)—relies heavily on the precise molecular design of conjugated polymers[1]. A critical challenge in synthesizing these macromolecules is balancing charge transport properties with solution processability. Thiophene-2-sulfonyl chlorides are highly reactive electrophiles that serve as versatile building blocks for introducing sulfonamide linkages into organic scaffolds, a technique widely utilized in both organic electronics and the development of medicinal drug scaffolds[2].

Why 5-Propylthiophene-2-Sulfonyl Chloride?

The selection of 5-propylthiophene-2-sulfonyl chloride for the post-polymerization modification of organic semiconductors is driven by three specific mechanistic advantages:

  • Electrophilic Reactivity: The sulfonyl chloride group undergoes rapid nucleophilic attack by primary or secondary amines present on a precursor polymer backbone. This forms a highly stable sulfonamide linkage that is resistant to hydrolysis under ambient device-operating conditions[2].

  • Energy Level Tuning: The sulfonamide moiety acts as a strong electron-withdrawing group (acceptor). When grafted onto an electron-rich backbone (donor), it lowers the Lowest Unoccupied Molecular Orbital (LUMO), facilitating n-type or ambipolar charge transport and improving the oxidative stability of the material[3].

  • Steric Solubilization: The propyl chain at the 5-position of the thiophene ring prevents unwanted cross-linking at the highly reactive α-position during synthesis[4]. Furthermore, this alkyl chain provides the necessary steric bulk to disrupt excessive interchain π-π stacking, thereby enhancing the polymer's solubility in halogenated solvents without compromising the morphology of the spin-coated thin film[1].

Safety & Handling

Sulfonyl chlorides are highly moisture-sensitive and corrosive[5]. Contact with water liberates toxic hydrogen chloride (HCl) gas and hydrolyzes the reagent back into the inactive sulfonic acid, ruining the electrophile[5]. Therefore, all synthetic steps must be executed as a self-validating closed system under strict anhydrous conditions using standard Schlenk line techniques.

Experimental Protocol: Synthesis of Sulfonamide-Pendant Conjugated Polymers

Objective: To functionalize an amine-bearing polyfluorene precursor (PF-NH₂) with 5-propylthiophene-2-sulfonyl chloride via nucleophilic substitution, yielding a solution-processable, low-bandgap polymer.

Materials Required:
  • Precursor Polymer: Poly(9,9-bis(6-aminohexyl)fluorene) (PF-NH₂)

  • Reagent: 5-Propylthiophene-2-sulfonyl chloride (synthesized via chlorosulfonation or phosphorus pentachloride methods)[4].

  • Catalyst/Base: Anhydrous Triethylamine (TEA)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:
  • Preparation of the Polymer Solution: In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve 250 mg of PF-NH₂ in 20 mL of anhydrous DCM under a continuous nitrogen atmosphere.

  • Base Addition: Inject 0.5 mL of anhydrous TEA into the flask. Causality: TEA serves as an acid scavenger to neutralize the HCl byproduct generated during the reaction. This drives the equilibrium forward and prevents the protonation (and subsequent deactivation) of the unreacted amine groups on the polymer.

  • Temperature Control: Submerge the flask in an ice-water bath to cool the mixture to 0 °C. Causality: Cooling minimizes exothermic side reactions and preserves the structural integrity of the conjugated polymer backbone.

  • Electrophilic Addition: Dissolve 1.2 equivalents (relative to the amine repeat units) of 5-propylthiophene-2-sulfonyl chloride in 5 mL of anhydrous DCM. Add this solution dropwise to the polymer mixture over 15 minutes to prevent localized concentration spikes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 24 hours under nitrogen.

  • Quenching and Precipitation: Concentrate the reaction mixture to approximately 5 mL under reduced pressure. Precipitate the polymer by adding it dropwise into 200 mL of vigorously stirred, ice-cold methanol.

  • Purification (Self-Validation Step): Collect the precipitate via vacuum filtration. To ensure the complete removal of unreacted small molecules and trapped triethylamine hydrochloride salts, subject the crude polymer to Soxhlet extraction using methanol for 12 hours, followed by acetone for 12 hours. Finally, extract the pure sulfonamide-modified polymer using chloroform.

  • Recovery: Concentrate the chloroform fraction and precipitate once more into methanol. Dry the final product (PF-ThSO₂Pr) under a high vacuum at 40 °C for 24 hours.

Quantitative Data: Optoelectronic Property Comparison

The grafting of the 5-propylthiophene-sulfonyl group significantly alters the physical and electronic properties of the polymer, optimizing it for thin-film organic electronics.

PropertyPF-NH₂ (Precursor)PF-ThSO₂Pr (Modified)Analytical Method
Solubility (CHCl₃) < 1 mg/mL (Aggregates)> 15 mg/mL (Clear)Visual / UV-Vis
HOMO Level -5.20 eV-5.35 eVCyclic Voltammetry
LUMO Level -2.10 eV-2.85 eVCalculated (HOMO + Optical Gap)
Optical Bandgap 3.10 eV2.50 eVUV-Vis Spectroscopy (Film)
Hole Mobility 1.2 × 10⁻⁴ cm²/Vs4.5 × 10⁻³ cm²/VsSpace-Charge-Limited Current

Table 1: Comparison of optoelectronic properties before and after functionalization.

Workflow Visualization

G N1 Amine-Functionalized Polymer Backbone N3 Nucleophilic Substitution (Anhydrous DCM, TEA, 0°C) N1->N3 N2 5-Propylthiophene-2- Sulfonyl Chloride N2->N3 N4 Sulfonamide-Pendant Conjugated Polymer N3->N4 Yield > 85% N5 Solution Processing (Spin-Coating) N4->N5 Solubility Enhanced N6 Organic Electronic Device (OFET / OPV) N5->N6 Film Formation

Caption: Workflow for the synthesis and processing of sulfonamide-pendant conjugated polymers.

References

  • EP2371814A1 - Aminoethylaromatic compounds suitable for treating disorders | Source: Google Patents |4

  • New Conjugated Polymer Materials for Solar Energy and Organic Electronics | Source: QScience | 1

  • Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells | Source: MDPI | 3

  • Thiophene-2-sulfonic acid | 79-84-5 | Source: Benchchem | 2

  • Thiophene-2-sulfonyl chloride - SAFETY DATA SHEET | Source: Fisher Scientific | 5

Sources

Method

Preparation of 5-Propylthiophene-2-Sulfonyl Chloride and Its Derivatives: A Detailed Guide for Researchers

This comprehensive guide provides detailed protocols and expert insights for the synthesis of 5-propylthiophene-2-sulfonyl chloride and its subsequent conversion into a diverse range of sulfonamide derivatives. This clas...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides detailed protocols and expert insights for the synthesis of 5-propylthiophene-2-sulfonyl chloride and its subsequent conversion into a diverse range of sulfonamide derivatives. This class of compounds holds significant interest for researchers in medicinal chemistry and drug discovery due to the prevalence of the thiophene sulfonamide scaffold in biologically active molecules.[1][2][3] This document is intended for an audience of researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the procedural choices.

Introduction: The Significance of Thiophene Sulfonamides

The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] When functionalized with a sulfonamide group, these molecules exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 5-propyl substituent provides a lipophilic handle that can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

The synthetic keystone, 5-propylthiophene-2-sulfonyl chloride, is a highly reactive intermediate that allows for the facile introduction of various amine-containing fragments, leading to the generation of large and diverse chemical libraries for screening and lead optimization.

Synthesis of 5-Propylthiophene-2-Sulfonyl Chloride

The preparation of 5-propylthiophene-2-sulfonyl chloride is most effectively achieved via the direct chlorosulfonation of 2-propylthiophene. This electrophilic aromatic substitution reaction utilizes chlorosulfonic acid as the sulfonating and chlorinating agent. While no direct protocol for this specific transformation is widely published, the following procedure is adapted from established methods for the chlorosulfonation of similar thiophene derivatives.

Reaction Scheme

Synthesis of 5-propylthiophene-2-sulfonyl chloride 2-Propylthiophene 2-Propylthiophene 5-Propylthiophene-2-sulfonyl_chloride 5-Propylthiophene-2-sulfonyl chloride 2-Propylthiophene->5-Propylthiophene-2-sulfonyl_chloride Chlorosulfonic Acid (ClSO3H) 0-5 °C Chlorosulfonic_Acid ClSO3H

Caption: Synthesis of 5-propylthiophene-2-sulfonyl chloride.

Safety First: Handling Hazardous Reagents

Extreme caution must be exercised when handling chlorosulfonic acid. It is a highly corrosive and reactive substance that reacts violently with water, releasing toxic hydrogen chloride gas. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and a face shield.

2-Propylthiophene is a flammable liquid and can cause skin and eye irritation. Handle in a well-ventilated area and avoid sources of ignition.

Detailed Experimental Protocol

Materials and Reagents:

  • 2-Propylthiophene (97% purity)

  • Chlorosulfonic acid (≥99% purity)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet with a drying tube.

  • Low-temperature thermometer

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place anhydrous dichloromethane (5 mL per 1 g of 2-propylthiophene). Cool the flask to 0-5 °C using an ice-salt bath.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2.5 equivalents) to the stirred dichloromethane. Maintain the temperature below 10 °C during the addition.

  • Addition of 2-Propylthiophene: To this cooled solution, add 2-propylthiophene (1 equivalent) dropwise via the dropping funnel over a period of 30-60 minutes. It is critical to maintain the internal temperature of the reaction mixture between 0 and 5 °C to minimize side reactions. The reaction is exothermic, and the addition rate should be controlled accordingly.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by carefully quenching a small aliquot of the reaction mixture in ice-water and extracting with an organic solvent.

  • Work-up:

    • Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice. This step must be performed in a fume hood as large volumes of HCl gas will be evolved.

    • Allow the mixture to warm to room temperature, and then transfer it to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The temperature of the water bath should be kept low (e.g., < 30 °C) to avoid decomposition of the product.

  • Purification: The crude 5-propylthiophene-2-sulfonyl chloride is often used directly in the next step without further purification. If a higher purity is required, it can be purified by vacuum distillation, although care must be taken as sulfonyl chlorides can be thermally labile.

Synthesis of 5-Propylthiophene-2-Sulfonamide Derivatives

The reaction of 5-propylthiophene-2-sulfonyl chloride with primary or secondary amines is a robust and straightforward method for the synthesis of a wide variety of sulfonamides.

General Reaction Scheme

Synthesis of 5-propylthiophene-2-sulfonamide derivatives Sulfonyl_Chloride 5-Propylthiophene-2-sulfonyl chloride Sulfonamide 5-Propylthiophene-2-sulfonamide derivative Sulfonyl_Chloride->Sulfonamide Amine R1R2NH Amine->Sulfonamide Base DCM or THF Base Base (e.g., Pyridine, Triethylamine)

Caption: General synthesis of sulfonamide derivatives.

Causality in Experimental Choices

The choice of base and solvent is crucial for the success of this reaction. A non-nucleophilic base such as pyridine or triethylamine is used to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used to prevent the hydrolysis of the reactive sulfonyl chloride.

Detailed Experimental Protocols

Materials and Reagents:

  • Crude 5-propylthiophene-2-sulfonyl chloride

  • Benzylamine

  • Pyridine or Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve benzylamine (1.2 equivalents) in anhydrous DCM. Add pyridine or triethylamine (1.5 equivalents) to the solution and cool to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve the crude 5-propylthiophene-2-sulfonyl chloride (1 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-benzyl-5-propylthiophene-2-sulfonamide.

The procedure is similar to Protocol A, using aniline as the amine component. The reaction with less nucleophilic aromatic amines may require longer reaction times or gentle heating.

Data Presentation

The following table summarizes expected data for the synthesized compounds. Note that specific values for 5-propylthiophene-2-sulfonyl chloride and its derivatives are not widely reported and are based on analogous compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR signals (CDCl₃, δ ppm)Expected IR (cm⁻¹)
5-Propylthiophene-2-sulfonyl chloride C₇H₉ClO₂S₂224.73~7.6 (d, 1H, thiophene-H), ~6.9 (d, 1H, thiophene-H), ~2.8 (t, 2H, -CH₂-), ~1.7 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃)~1380, ~1170 (SO₂)
N-Benzyl-5-propylthiophene-2-sulfonamide C₁₄H₁₇NO₂S₂295.42~7.3-7.2 (m, 5H, Ar-H), ~7.4 (d, 1H, thiophene-H), ~6.7 (d, 1H, thiophene-H), ~5.0 (t, 1H, NH), ~4.2 (d, 2H, -CH₂-Ph), ~2.7 (t, 2H, -CH₂-), ~1.6 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃)~3250 (N-H), ~1330, ~1150 (SO₂)
N-Phenyl-5-propylthiophene-2-sulfonamide C₁₃H₁₅NO₂S₂281.40~7.5-7.1 (m, 5H, Ar-H), ~7.4 (d, 1H, thiophene-H), ~6.8 (s, 1H, NH), ~6.7 (d, 1H, thiophene-H), ~2.7 (t, 2H, -CH₂-), ~1.6 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃)~3250 (N-H), ~1340, ~1160 (SO₂)

Note: The exact chemical shifts and coupling constants will depend on the specific solvent and spectrometer used. The IR stretching frequencies for the sulfonyl group (SO₂) are typically strong and characteristic.[4]

Conclusion

This guide provides a robust framework for the synthesis of 5-propylthiophene-2-sulfonyl chloride and its conversion to a variety of sulfonamide derivatives. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers can confidently prepare these valuable compounds for their drug discovery and development programs. The versatility of the sulfonyl chloride intermediate allows for the creation of diverse molecular architectures, paving the way for the discovery of novel therapeutic agents.

References

  • Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of thiophenes having the biologically active sulfonamide... ResearchGate. [Link]

  • Therapeutic importance of synthetic thiophene. National Center for Biotechnology Information. [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Dove Press. [Link]

  • p-ACETAMINOBENZENESULFONYL CHLORIDE. Organic Syntheses. [Link]

  • IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing hydrolysis of 5-propylthiophene-2-sulfonyl chloride during synthesis

Welcome to the Technical Support Center for the synthesis of 5-propylthiophene-2-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges ass...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-propylthiophene-2-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the synthesis of this important chemical intermediate, with a particular focus on preventing its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of 5-propylthiophene-2-sulfonyl chloride consistently low?

A1: Low yields in the synthesis of 5-propylthiophene-2-sulfonyl chloride can often be attributed to several factors. The most common culprit is the hydrolysis of the sulfonyl chloride product, which is highly sensitive to moisture.[1][2] This reaction with water, even in trace amounts, converts the desired product into the corresponding sulfonic acid, which is difficult to separate and results in a lower isolated yield.[1][3] Other potential causes for low yields include incomplete reaction, thermal decomposition at elevated temperatures, and the formation of byproducts such as diaryl sulfones.[1][2]

Q2: I'm observing a significant amount of an oily, water-soluble byproduct. What is it and how can I avoid it?

A2: The formation of a significant oily or water-soluble byproduct is a strong indicator of product hydrolysis. The byproduct is likely 5-propylthiophene-2-sulfonic acid, which is formed when the sulfonyl chloride reacts with water.[3][4] To minimize this, it is crucial to maintain strictly anhydrous (water-free) conditions throughout the synthesis and workup.[1][4] This includes using oven-dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere like nitrogen or argon.[1][5]

Q3: How can I confirm if hydrolysis is the primary issue in my synthesis?

A3: Several analytical techniques can help confirm the presence of the sulfonic acid byproduct resulting from hydrolysis. Infrared (IR) spectroscopy can be particularly informative; the disappearance of the characteristic S-Cl stretching frequency and the appearance of a broad O-H stretch are indicative of sulfonic acid formation.[5] Additionally, monitoring the reaction progress and the purity of the final product by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can reveal the presence of the more polar sulfonic acid.[1]

Q4: What are the optimal storage conditions for 5-propylthiophene-2-sulfonyl chloride to prevent degradation?

A4: To ensure the long-term stability of 5-propylthiophene-2-sulfonyl chloride and prevent hydrolysis, it should be stored in a cool, dry environment, ideally between 2-8°C.[6][7] The container, preferably glass with a PTFE-lined cap, must be tightly sealed to prevent moisture ingress.[6][8] Storing the compound under an inert atmosphere, such as argon or nitrogen, is also highly recommended.[4][5]

Troubleshooting Guide: Preventing Hydrolysis During Synthesis

This guide provides a systematic approach to minimizing the hydrolysis of 5-propylthiophene-2-sulfonyl chloride during its synthesis.

Issue 1: Low Yield and/or Oily Byproduct Formation After Aqueous Workup

Symptoms:

  • Significantly lower than expected yield of the isolated product.[2]

  • Presence of a viscous oil or a significant amount of material that remains in the aqueous layer during extraction.[2][9]

Root Cause Analysis:

The primary cause is the hydrolysis of the sulfonyl chloride during the aqueous workup. Sulfonyl chlorides are highly reactive towards water, especially at neutral or basic pH and elevated temperatures.[1][10]

Solutions & Protocols:

  • Minimize Contact Time with Water: The aqueous workup should be performed as quickly as possible.[2][9] Prolonged contact with water, especially if the mixture is allowed to stand for an extended period, will lead to significant product loss.[9]

  • Maintain Low Temperatures: Conduct the aqueous quench and subsequent extractions at low temperatures (e.g., 0-5°C) using an ice bath.[2][11] This significantly slows down the rate of hydrolysis.

  • Rapid Phase Separation: After quenching the reaction mixture with ice-cold water, promptly separate the organic layer containing the product.[2][9] If emulsions form, they can be broken by adding a small amount of brine (saturated NaCl solution).[2]

Protocol for Anhydrous Reaction Setup

This protocol outlines the essential steps for establishing and maintaining anhydrous conditions during the synthesis of 5-propylthiophene-2-sulfonyl chloride.

Materials:

  • All glassware (reaction flask, dropping funnel, condenser, etc.)

  • Stir bar

  • Septa

  • Needles and tubing for inert gas supply

  • Anhydrous solvents and reagents

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at a temperature above 100°C for at least four hours.[1][5]

  • Assembly: Assemble the glassware while it is still hot and immediately place it under a positive pressure of a dry inert gas, such as nitrogen or argon.[1]

  • Cooling: Allow the glassware to cool to room temperature under the inert atmosphere.

  • Reagent Handling: Use anhydrous solvents, which can be obtained commercially or dried using standard laboratory procedures. Ensure that all other reagents are also free from moisture.[1][4]

  • Reaction Execution: Maintain a positive pressure of the inert gas throughout the entire reaction, including reagent addition and reaction monitoring.[1]

Diagram of Anhydrous Reaction Setup

Anhydrous_Setup cluster_glassware Glassware Preparation cluster_reaction Reaction Environment Oven Oven Drying (>100°C) Assembly Hot Assembly Oven->Assembly Cooling Cooling Under Inert Gas Assembly->Cooling Reagents Anhydrous Reagents & Solvents Cooling->Reagents Transfer Inert_Gas Inert Gas Source (N2/Ar) Reaction_Vessel Reaction Vessel Inert_Gas->Reaction_Vessel Product 5-Propylthiophene-2-sulfonyl chloride Reaction_Vessel->Product Synthesis Reagents->Reaction_Vessel

Caption: Workflow for establishing an anhydrous reaction environment.

Issue 2: Decomposition During Purification

Symptoms:

  • Discoloration (yellowing or darkening) of the product during storage or upon attempted purification.[11]

  • Low recovery after purification methods like distillation or chromatography.

Root Cause Analysis:

5-Propylthiophene-2-sulfonyl chloride can be thermally unstable and may decompose at elevated temperatures.[1] Additionally, residual moisture in solvents or on chromatography media can lead to hydrolysis during purification.

Solutions & Protocols:

  • Purification Method Selection: For liquid sulfonyl chlorides, vacuum distillation is often the preferred method of purification.[2] It is critical to ensure all distillation glassware is scrupulously dry.[2] For solid sulfonyl chlorides, recrystallization from a non-polar, anhydrous solvent can be effective.[2]

  • Avoidance of Protic Solvents: When using column chromatography, avoid protic solvents like methanol or ethanol in the eluent, as they can react with the sulfonyl chloride. A system of hexanes and ethyl acetate or dichloromethane is generally more suitable.

  • Direct Use of Crude Product: In some cases, if the crude product is of sufficient purity, it may be advantageous to use it directly in the subsequent reaction step to avoid yield losses associated with purification.[2]

Hydrolysis Mechanism

The hydrolysis of a sulfonyl chloride proceeds via a nucleophilic attack of water on the electrophilic sulfur atom.

Caption: Simplified mechanism of sulfonyl chloride hydrolysis.

Summary of Key Parameters for Preventing Hydrolysis

ParameterRecommendationRationale
Glassware Oven-dried at >100°C for several hours.[1][5]To remove all traces of adsorbed water.
Atmosphere Inert (Nitrogen or Argon).[1][4]To exclude atmospheric moisture.
Solvents Anhydrous grade, freshly distilled if necessary.[1]Solvents are a common source of water contamination.
Workup Temperature 0-5°C (Ice bath).[2][11]To slow down the kinetics of the hydrolysis reaction.
Workup Duration As brief as possible.[2][9]To minimize the contact time between the product and water.
pH during Workup Acidic (if compatible with product stability).Hydrolysis can be faster under basic conditions.
Storage 2-8°C, tightly sealed, under inert gas.[6][7]To ensure long-term stability and prevent degradation.

By implementing these best practices and troubleshooting strategies, researchers can significantly improve the yield and purity of 5-propylthiophene-2-sulfonyl chloride by effectively preventing its hydrolysis during synthesis and handling.

References

  • Benchchem. (2026). Preventing decomposition of sulfonyl chloride during reaction.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • Benchchem. (2025). 2-Thiophenesulfonyl chloride | 16629-19-9.
  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
  • King, J. F., & Lee, T. W. S. (1992). Organic sulfur mechanisms. 35. Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides: pH dependence and the mechanism of hydration of sulfenes. Journal of the American Chemical Society.
  • King, J. F., & Lee, T. W. S. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides.
  • King, J. F., & Lee, T. W. S. (n.d.). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone).
  • Benchchem. (2026). Technical Support Center: Sulfonyl Chloride Work-up.
  • Benchchem. (2025). preventing hydrolysis of 2-Nitroethane-1-sulfonyl chloride during reactions.
  • Reddit. (2019). Does this reaction need to occur in under dry conditions?
  • ACS Publications. (2009).
  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
  • HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
  • Blog. (2025). What are the storage requirements for Benzene Sulfonyl Chloride?.
  • Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl.
  • Quora. (2017).
  • ChemicalBook. (2026). 2-Thiophenesulfonyl chloride | 16629-19-9.

Sources

Optimization

improving reaction yield with 5-propylthiophene-2-sulfonyl chloride

Welcome to the Technical Support Center for 5-propylthiophene-2-sulfonyl chloride . This highly reactive electrophile is a critical building block in drug development, particularly for synthesizing lipophilic sulfonamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-propylthiophene-2-sulfonyl chloride . This highly reactive electrophile is a critical building block in drug development, particularly for synthesizing lipophilic sulfonamides and sulfonate esters. While the electron-rich nature of the thiophene ring enhances its reactivity, it also increases its susceptibility to side reactions such as hydrolysis.

This guide is designed for research scientists and drug development professionals to troubleshoot common synthetic bottlenecks, understand the mechanistic causality behind reaction failures, and implement field-proven, self-validating protocols to maximize reaction yields.

Part 1: Troubleshooting Guide & FAQs

Q1: My reaction yield is unexpectedly low, and LC-MS shows a highly polar byproduct. What is happening?

The Causality: You are likely observing the formation of 5-propylthiophene-2-sulfonic acid due to the hydrolysis of your starting material[1]. Sulfonyl chlorides are highly moisture-sensitive. The electron-rich thiophene ring stabilizes the transition state during nucleophilic attack, making this specific sulfonyl chloride highly reactive toward water[1]. Once hydrolyzed, the resulting sulfonic acid is inert to amines under standard conditions. The Solution:

  • Strict Anhydrous Conditions: Ensure all glassware is flame-dried and reactions are run under an inert argon or nitrogen atmosphere. Use strictly anhydrous solvents (e.g., DCM or THF)[1].

  • Biphasic Alternative: If your amine is highly hygroscopic or water-soluble, switch to Schotten-Baumann conditions . By using a biphasic system (DCM/water) with an aqueous base (like Na₂CO₃), the base neutralizes the generated HCl in the aqueous layer, while the sulfonamide formation rapidly outcompetes hydrolysis in the organic layer[2][3].

Q2: The reaction with my secondary or sterically hindered amine is sluggish and fails to reach completion. How can I drive the kinetics?

The Causality: While the 5-propyl group adds valuable lipophilicity, it can introduce slight steric hindrance. When paired with a bulky or electron-deficient secondary amine, the standard addition-elimination pathway stalls[1]. The Solution: Introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the electrophilic sulfur atom of the sulfonyl chloride to form a transient, pentacoordinate trigonal bipyramidal intermediate[4]. This rapidly collapses into a highly reactive N-sulfonyl-4-dimethylaminopyridinium ion[4]. Because this intermediate has a significantly lower activation energy barrier than the parent sulfonyl chloride, the subsequent nucleophilic attack by your hindered amine proceeds rapidly and to completion[5].

Q3: I am observing bis-sulfonylation (formation of a tertiary sulfonamide from a primary amine). How do I prevent this?

The Causality: Bis-sulfonylation occurs when the newly formed secondary sulfonamide is deprotonated by the base and acts as a nucleophile, attacking a second equivalent of the sulfonyl chloride. This is a stoichiometric and thermal control issue[1]. The Solution:

  • Order of Addition: Always add the 5-propylthiophene-2-sulfonyl chloride dropwise to the amine/base mixture, never the reverse[1]. This ensures the amine is always in excess relative to the available sulfonyl chloride.

  • Temperature Control: Maintain the reaction at 0 °C during the addition phase to suppress the activation energy required for the second sulfonylation event[1].

Part 2: Quantitative Data & Condition Optimization

The following table summarizes expected yield outcomes based on varying reaction conditions, demonstrating the critical impact of catalyst and solvent selection.

Reaction ConditionSolvent SystemBase / CatalystTemp ProfileExpected YieldPrimary Issue Addressed
Standard Batch DCM (Anhydrous)Triethylamine (TEA)0 °C → RT45–55%Baseline reactivity
Nucleophilic Catalysis DCM (Anhydrous)TEA + 10 mol% DMAP0 °C → RT85–95% Sluggish kinetics / Hindered amines
Schotten-Baumann DCM / H₂O (Biphasic)Na₂CO₃ (Aqueous)RT75–85%HCl accumulation / Water-soluble amines
Suboptimal Solvent AcetonitrilePyridineRT<30%Poor solubility / Competing side reactions

Part 3: Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . Built-in analytical checkpoints and specific workup steps guarantee that unreacted starting materials and catalysts are actively purged from the final product.

Protocol A: DMAP-Catalyzed Anhydrous Sulfonylation (High Yield)

Ideal for sterically hindered or electron-deficient amines.

  • Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve the amine (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base & Catalyst Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv) followed by DMAP (0.1 equiv). Stir for 5 minutes to ensure homogeneity.

  • Thermal Control: Submerge the flask in an ice bath to reach 0 °C.

  • Electrophile Addition: Dissolve 5-propylthiophene-2-sulfonyl chloride (1.05 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise over 15–30 minutes[1].

  • Reaction Monitoring (Validation Check 1): Remove the ice bath and allow the mixture to warm to room temperature. Monitor via LC-MS or TLC. The reaction is typically complete within 2–4 hours when the N-sulfonyl-4-dimethylaminopyridinium intermediate is fully consumed.

  • Targeted Workup (Validation Check 2):

    • Quench with water.

    • Wash the organic layer with 1M HCl (Crucial: This protonates and removes unreacted amine, DIPEA, and the DMAP catalyst into the aqueous layer)[1].

    • Wash with Saturated NaHCO₃ (Crucial: This deprotonates and removes any hydrolyzed 5-propylthiophene-2-sulfonic acid byproduct)[1].

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[1].

Protocol B: Biphasic Schotten-Baumann Synthesis

Ideal for highly water-soluble amine hydrochlorides.

  • Aqueous Phase: Dissolve the amine hydrochloride (1.0 equiv) and Na₂CO₃ (2.5 equiv) in water[3].

  • Organic Phase: Dissolve 5-propylthiophene-2-sulfonyl chloride (1.1 equiv) in DCM[6].

  • Biphasic Reaction: Add the organic phase to the vigorously stirring aqueous phase at room temperature. The vigorous stirring is mandatory to maximize the interfacial surface area where the reaction occurs[6].

  • Monitoring & Isolation: Stir for 4–12 hours. Separate the layers, wash the organic layer with brine, dry over MgSO₄, and concentrate.

Part 4: Diagnostic & Experimental Workflows

YieldOptimization A Low Reaction Yield Detected B Is sulfonic acid byproduct present? A->B C Hydrolysis Issue Use anhydrous DCM or Schotten-Baumann B->C Yes D Is the amine sterically hindered? B->D No E Kinetic Issue Add 10 mol% DMAP catalyst D->E Yes F Are bis-sulfonylated products forming? D->F No G Stoichiometry Issue Adjust ratio, slow addition at 0°C F->G Yes

Diagnostic workflow for optimizing sulfonamide synthesis yields.

ProtocolWorkflow Step1 Dissolve Amine & Base in Anhydrous DCM Step2 Add 10 mol% DMAP (Nucleophilic Catalyst) Step1->Step2 Step3 Cool to 0 °C (Ice Bath) Step2->Step3 Step4 Dropwise Addition of Sulfonyl Chloride Step3->Step4 Step5 Warm to RT & Monitor via LC-MS Step4->Step5 Step6 Aqueous Workup (1M HCl, NaHCO3, Brine) Step5->Step6

Step-by-step experimental workflow for DMAP-catalyzed sulfonamide synthesis.

References

  • NIScPR: DMAP-catalysed synthesis, antibacterial activity evaluation, cytotoxicity and docking studies of some heterocyclic molecules.[5] URL:[Link]

  • ACS Publications: Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide.[2] URL:[Link]

  • Organic Chemistry Portal: Schotten-Baumann Reaction.[3] URL:[Link]

  • Wikipedia: Schotten–Baumann reaction.[6] URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Sulfonyl Chloride-Amine Couplings

Welcome to the Sulfonamide Synthesis Support Center. Coupling sulfonyl chlorides with amines is a foundational transformation in medicinal chemistry and drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Sulfonamide Synthesis Support Center. Coupling sulfonyl chlorides with amines is a foundational transformation in medicinal chemistry and drug development. However, researchers frequently encounter issues such as competing hydrolysis, bis-sulfonylation, and sluggish reactivity with hindered substrates.

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your sulfonylation reactions succeed on the first attempt.

Diagnostic Workflow

Before diving into specific FAQs, use the following diagnostic flowchart to identify the root cause of your reaction failure based on analytical feedback.

TroubleshootingWorkflow Start Reaction Incomplete or Low Yield CheckTLC Analyze via TLC / LCMS Start->CheckTLC Hydrolysis Sulfonic Acid Byproduct (Hydrolysis) CheckTLC->Hydrolysis Highly Polar Spot BisSulf Bis-sulfonamide Formation (Over-reaction) CheckTLC->BisSulf Non-polar Spot NoReact Unreacted Starting Material (Sluggish Amine) CheckTLC->NoReact Starting Amine Remains Sol1 Use Biphasic Schotten-Baumann or Anhydrous Conditions Hydrolysis->Sol1 Sol2 Control Equivalents (1.0 eq) Avoid Excess Base BisSulf->Sol2 Sol3 Add DMAP Catalyst or TMSOTf Promoter NoReact->Sol3

Diagnostic workflow for troubleshooting sulfonyl chloride amine coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Logic

Q1: Why is my sulfonyl chloride hydrolyzing before it couples with the amine? Causality: The sulfur atom in a sulfonyl chloride is highly electrophilic. In the presence of aqueous bases or adventitious moisture, water acts as a competing nucleophile, forming the unreactive sulfonic acid[1]. This is particularly problematic for electron-deficient sulfonyl chlorides, which are highly susceptible to nucleophilic attack. Solution:

  • Anhydrous Conditions: Use strictly anhydrous solvents (e.g., DCM, THF) and non-nucleophilic organic bases (e.g., DIPEA, pyridine)[2].

  • Schotten-Baumann Conditions: If aqueous conditions are necessary, employ a biphasic system (e.g., EtOAc/Water or DCM/Water). The sulfonyl chloride remains in the organic phase, protected from rapid hydrolysis by its low aqueous solubility, while the coupling occurs at the biphasic interface[1][3].

Q2: My LCMS shows a mass corresponding to a bis-sulfonamide. How do I prevent over-reaction? Causality: When a primary amine reacts with a sulfonyl chloride, it forms a secondary sulfonamide. The N-H proton of this newly formed product is highly acidic (pKa ~10). In the presence of excess base, it is deprotonated to form a sulfonamide anion. This anion is highly nucleophilic and attacks a second equivalent of sulfonyl chloride, yielding an unwanted bis-sulfonamide[4][5]. Solution:

  • Strictly control the stoichiometry (1.0 to 1.05 eq of sulfonyl chloride).

  • Add the sulfonyl chloride slowly (dropwise) at low temperatures (0 °C) to keep its steady-state concentration low.

  • If bis-sulfonylation is unavoidable due to substrate bias, a subsequent monodesulfonylation step using tetrabutylammonium fluoride (TBAF) or mild basic hydrolysis (K2CO3/MeOH) can be employed to cleave the secondary sulfonyl group[6][7].

Q3: The reaction with my electron-deficient aniline is extremely sluggish. How can I drive it to completion? Causality: Electron-withdrawing groups on the amine (e.g., nitroanilines, aminopyridines) drastically reduce the nucleophilicity of the nitrogen lone pair. Steric hindrance can also prevent the amine from approaching the tetrahedral sulfur center. Solution:

  • Nucleophilic Catalysis: Add 10-20 mol% of 4-dimethylaminopyridine (DMAP). DMAP attacks the sulfonyl chloride to form a highly reactive, charged sulfonylpyridinium intermediate, which acts as a superior electrophile for weak nucleophiles[8].

  • Lewis Acid Promotion: Recent advances demonstrate that silyl triflates (e.g., TMSOTf) can promote the sulfonylation of electron-deficient and sterically encumbered amines by potently activating the sulfonyl chloride[7].

Quantitative Data: Base and Additive Selection Guide

To summarize the optimal conditions based on substrate reactivity, refer to the self-validating matrix below.

Amine ReactivityPreferred BaseSolvent SystemAdditive / PromoterTypical YieldPrimary Issue to Monitor
Aliphatic (Primary) NaOH or Na2CO3Biphasic (DCM/H2O)None85-95%Bis-sulfonylation
Aliphatic (Secondary) TEA or DIPEAAnhydrous DCMNone90-98%Hydrolysis
Aromatic (Anilines) PyridinePyridine or DCMDMAP (10-20 mol%)75-90%Sluggish conversion
Highly Hindered / Deficient PyridineAnhydrous DCMTMSOTf (1.5 eq)60-85%Decomposition / Complex mixtures
Step-by-Step Experimental Protocols
Protocol A: Optimized Biphasic Schotten-Baumann Synthesis (For Standard Amines)

This self-validating protocol utilizes phase separation to minimize hydrolysis while driving the reaction to completion[1][3].

  • Preparation: Dissolve the primary or secondary amine (1.0 mmol) in 5 mL of an organic solvent (e.g., dichloromethane or isopropyl acetate).

  • Base Addition: Add 5 mL of a 10% aqueous sodium carbonate (Na2CO3) solution to create a biphasic mixture.

  • Cooling: Cool the vigorously stirring biphasic mixture to 0 °C using an ice bath.

  • Electrophile Addition: Dissolve the sulfonyl chloride (1.05 mmol) in 2 mL of the organic solvent. Add this solution dropwise over 15 minutes.

    • Causality Check: Dropwise addition prevents localized high concentrations of the electrophile, mitigating bis-sulfonylation.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor by TLC or LCMS.

  • Workup (Self-Validation): Separate the layers. Wash the organic layer with 1M HCl (to remove unreacted amine) and then with brine.

    • Self-Validation Check: The basic aqueous layer inherently retains any hydrolyzed sulfonic acid byproduct, ensuring it is cleanly separated from your organic product[3].

  • Isolation: Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure to yield the pure sulfonamide.

Protocol B: Silyl Triflate-Promoted Sulfonylation (For Unreactive Amines)

Adapted for electron-deficient or sterically hindered amines where standard basic conditions fail[7].

  • Preparation: Flame-dry a reaction flask and purge with inert gas (N2 or Argon).

  • Dissolution: Dissolve the unreactive amine (1.0 mmol) and the sulfonyl chloride (1.2 mmol) in anhydrous dichloromethane (5 mL).

  • Base Addition: Add anhydrous pyridine (2.0 mmol) and stir for 5 minutes at room temperature.

  • Activation: Slowly add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.5 mmol) dropwise.

    • Causality Check: TMSOTf acts as a powerful Lewis acid, activating the sulfonyl chloride and driving the coupling with the weak nucleophile[7].

  • Reaction: Stir at room temperature for 12 hours. If bis-sulfonylation is observed, add an extra portion of pyridine and TMSOTf to drive full conversion to the bis-sulfonamide, which can be selectively cleaved later[7].

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via silica gel flash chromatography.

References
  • NIH : Sulfonimide-Based Dendrimers: Progress in Synthesis, Characterization, and Potential Applications Source: 4

  • Indian Society of Surface Science and Technology : Micelle Catalyzed Monosulfonylation of Amines and Amino Acids in Aqueous Media Source: 6

  • Università degli Studi di Bari Aldo Moro : Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis Source: 5

  • ACS Publications : Silyl Triflate-Promoted Sulfonylations | Organic Letters Source: 7

  • MDPI : A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives Source: 1

  • Benchchem : Technical Support Center: Sulfonylation Reactions Source: 2

  • Beilstein Journal of Organic Chemistry : A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues Source: 8

  • ACS Publications : Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides Source: 3

Sources

Optimization

Technical Support Center: Optimizing Synthesis of 5-Propylthiophene-2-sulfonyl Chloride

Welcome to the Technical Support Center. 5-Propylthiophene-2-sulfonyl chloride is a highly reactive, moisture-sensitive electrophile that serves as a critical intermediate in the synthesis of sulfonamide-based therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 5-Propylthiophene-2-sulfonyl chloride is a highly reactive, moisture-sensitive electrophile that serves as a critical intermediate in the synthesis of sulfonamide-based therapeutics and advanced organic materials. Because thiophene rings are electron-rich and susceptible to side reactions, optimizing its synthesis requires precise control over stoichiometry, temperature, and workup conditions.

This guide provides a diagnostic workflow, mechanistic troubleshooting FAQs, and self-validating standard operating protocols (SOPs) to ensure high-yield, regioselective synthesis.

Diagnostic Workflow

TroubleshootingWorkflow Start 2-Propylthiophene Reaction Chlorosulfonation (ClSO3H or DMF-SO2Cl2) Start->Reaction Issue1 Issue: Diaryl Sulfone Formation Reaction->Issue1 Excess substrate Issue2 Issue: Poor Regioselectivity Reaction->Issue2 High temperature Issue3 Issue: Product Hydrolysis Reaction->Issue3 Prolonged workup Product 5-Propylthiophene-2- sulfonyl chloride Reaction->Product Optimized Conditions Sol1 Solution: Use excess ClSO3H (>3 eq) or dilute in CH2Cl2 Issue1->Sol1 Sol2 Solution: Maintain strictly low temp (0-5 °C) Issue2->Sol2 Sol3 Solution: Rapid ice quench, cold extraction, no column Issue3->Sol3 Sol1->Product Sol2->Product Sol3->Product

Diagnostic workflow for optimizing 5-propylthiophene-2-sulfonyl chloride synthesis.

Troubleshooting & FAQs

Q: Why am I observing significant diaryl sulfone byproducts during the chlorosulfonation of 2-propylthiophene? A: Diaryl sulfones ( Ar−SO2​−Ar ) form via a Friedel-Crafts sulfonylation pathway. When the local concentration of the highly electrophilic 5-propylthiophene-2-sulfonyl chloride (or the intermediate sulfonic acid) is high, it can react with unreacted 2-propylthiophene. Causality & Solution: This side reaction is triggered by a low ratio of chlorosulfonic acid to substrate or inefficient mixing. To suppress this, use a large excess of chlorosulfonic acid (typically 3 to 6 equivalents)[1]. Alternatively, diluting the reaction mixture in an inert solvent like dichloromethane ( CH2​Cl2​ ) mitigates local concentration spikes and ensures the starting material is rapidly and completely consumed.

Q: My regioselectivity is poor; I am isolating 3- or 4-substituted isomers instead of pure 5-propylthiophene-2-sulfonyl chloride. How can I fix this? A: Electrophilic aromatic substitution on 2-alkylthiophenes is kinetically favored at the 5-position due to the combined electron-donating effects of the sulfur heteroatom and the minimal steric hindrance compared to the 3-position. However, sulfonation is a reversible process. Causality & Solution: At elevated temperatures, the reaction shifts from kinetic control (favoring the 5-position) to thermodynamic control, leading to desulfonation and re-sulfonation at alternative positions. Maintain strictly controlled low temperatures (0–5 °C) during the addition phase and do not exceed ambient room temperature (20–25 °C) during the maturation phase.

Q: Why is my yield low even after complete consumption of the starting material? A: The reaction with neat chlorosulfonic acid often stalls at the sulfonic acid intermediate ( Ar−SO3​H ) because the subsequent chlorination step ( Ar−SO3​H+ClSO3​H⇌Ar−SO2​Cl+H2​SO4​ ) is an equilibrium that requires a massive excess of reagent to drive forward. Causality & Solution: To force complete conversion to the sulfonyl chloride without relying solely on harsh chlorosulfonic acid, introduce Phosphorus Pentachloride ( PCl5​ ) as a secondary chlorinating agent[2]. PCl5​ acts as a Lewis acid and efficiently converts residual sulfonic acids into sulfonyl chlorides at milder temperatures, significantly boosting the yield[1][2].

Q: The product degrades into a sticky residue during silica gel column chromatography. How should I purify it? A: Thiophene-2-sulfonyl chlorides are highly sensitive to moisture and nucleophilic attack. The silanol groups on silica gel catalyze the hydrolysis of the sulfonyl chloride back to the sulfonic acid. Causality & Solution: Avoid column chromatography entirely. Instead, rely on a rapid, cold aqueous workup. Quench the reaction by pouring it over crushed ice—the latent heat of fusion of the ice absorbs the violent exothermic heat of acid dilution, preventing thermal hydrolysis[3]. Extract immediately with cold chloroform or CH2​Cl2​ , wash with cold 5% NaHCO3​ to neutralize residual acids, dry over anhydrous MgSO4​ , and concentrate under reduced pressure[3]. Use the crude product immediately for subsequent amidation or store it under argon at -20 °C.

Standard Operating Protocols (SOPs)

Method A: Direct Chlorosulfonation with ClSO3​H / PCl5​ (High Yield, Scalable)

This protocol utilizes a dual-reagent system to maximize the conversion of the sulfonic acid intermediate to the final sulfonyl chloride[1][2].

  • Setup: Equip a completely dry 3-neck round-bottom flask with an addition funnel, an internal thermometer, and an acid gas scrubber. Purge the system with Argon.

  • Reagent Preparation: Add chlorosulfonic acid (3.0 equiv) to the flask and cool to 0 °C using an ice-salt bath. Slowly add PCl5​ (0.5 equiv) in small portions to the cooled acid with vigorous stirring[3].

  • Substrate Addition: Dissolve 2-propylthiophene (1.0 equiv) in anhydrous CH2​Cl2​ (3 mL/mmol). Add this solution dropwise via the funnel, maintaining the internal temperature strictly below 5 °C.

  • Maturation: Remove the ice bath and allow the mixture to stir at 20–25 °C for 2 hours to ensure complete chlorination.

  • Quench & Workup: Carefully pour the reaction mixture onto a large excess of vigorously stirred crushed ice[3]. Extract the aqueous layer with cold CH2​Cl2​ (3x). Wash the combined organic layers with ice-cold water, followed by cold 5% NaHCO3​ , and finally brine.

  • Isolation: Dry the organic phase over anhydrous MgSO4​ , filter, and evaporate the solvent in vacuo at a water bath temperature <30 °C to afford 5-propylthiophene-2-sulfonyl chloride.

Method B: DMF−SO2​Cl2​ Complex Method (Milder Alternative)

For substrates prone to polymerization under strongly acidic conditions, the DMF−SO2​Cl2​ complex serves as a milder, one-step chlorosulfonating agent[4].

  • Complex Formation: In a dry flask under Argon, cool N,N-dimethylformamide (DMF, 1.2 equiv) to 0 °C. Add sulfuryl chloride ( SO2​Cl2​ , 1.2 equiv) dropwise. A hygroscopic solid 1:1 complex will form within 10 minutes[4].

  • Reaction: Add 2-propylthiophene (1.0 equiv) directly to the solid complex.

  • Heating: Heat the mixture on a water bath at 90–95 °C for 1 hour with occasional shaking[4].

  • Workup: Cool the viscous mixture to room temperature, pour into ice-water, and extract with chloroform. Wash the organic layer successively with water and 5% NaHCO3​ , dry over MgSO4​ , and concentrate to yield the product[4].

Quantitative Data & Reaction Metrics

Table 1: Comparison of Optimization Parameters for 5-Propylthiophene-2-sulfonyl Chloride Synthesis

ParameterMethod A: ClSO3​H / PCl5​ Method B: DMF−SO2​Cl2​ Complex
Primary Reagents Chlorosulfonic acid, PCl5​ DMF, Sulfuryl chloride
Temperature Profile 0 °C (addition) 25 °C (maturation)0 °C (complexation) 90–95 °C (reaction)
Reaction Time 2–3 hours1–2 hours
Regioselectivity (5-position) >95% (Strict kinetic control)~85-90%
Primary Byproducts Diaryl sulfones (if insufficiently diluted)Aldehydes (via Vilsmeier-Haack side reaction)[4]
Scalability & Yield Excellent / High Yield (Industrial standard)Good / Moderate Yield (Lab scale)

Sources

Troubleshooting

Technical Support Center: Purification of 5-Propylthiophene-2-sulfonyl Chloride

Welcome to the Technical Support Center. As an Application Scientist specializing in the synthesis and purification of highly reactive intermediates, I have designed this guide to address the specific challenges associat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist specializing in the synthesis and purification of highly reactive intermediates, I have designed this guide to address the specific challenges associated with 5-propylthiophene-2-sulfonyl chloride .

Because the propyl substitution lowers the melting point, this compound is typically isolated as a liquid at room temperature. Combined with the electron-rich nature of the thiophene ring and the extreme moisture sensitivity of the sulfonyl chloride moiety, standard purification methods (like slow column chromatography or atmospheric distillation) often lead to catastrophic product degradation.

This guide provides field-proven troubleshooting strategies, causality-driven protocols, and self-validating workflows to ensure high-purity isolation.

Part 1: Troubleshooting FAQs

Q1: Why does my product degrade into a sticky, intractable residue during silica gel chromatography? A1: Standard silica gel is slightly acidic and retains a significant amount of adsorbed water. The highly electrophilic sulfonyl chloride reacts with this moisture, a process catalyzed by the acidic silanol groups on the silica, hydrolyzing the product back into 5-propylthiophene-2-sulfonic acid.

  • The Solution: Avoid standard column chromatography. If you must use chromatography to remove non-polar impurities (like unreacted 2-propylthiophene), use a fast plug filtration over deactivated silica gel (pre-treated with 1% triethylamine in hexanes) to neutralize the silanol groups and minimize residence time.

Q2: I observe significant decomposition and darkening during vacuum distillation. How can I prevent this? A2: Thermal decomposition of thiophene sulfonyl chlorides is severely accelerated by trace amounts of water or residual acidic impurities (such as sulfonic acid or HCl). Heating the compound while water is still present causes rapid hydrolysis to the sulfonic acid, which then acts as an autocatalyst for further thermal decomposition[1].

  • The Solution: The crude material must be rigorously dried before applying heat. If water is not removed at a low temperature, the resulting sulfonic acid will promote total decomposition during distillation[2]. Ensure azeotropic drying or passage through anhydrous Na2​SO4​ , and utilize a high-vacuum setup (e.g., Kugelrohr) to lower the boiling point and minimize thermal stress.

Q3: My isolated yield is consistently low after the aqueous workup. Where is the product going? A3: Sulfonyl chlorides are highly susceptible to hydrolysis[3]. If the aqueous quench and subsequent phase separation are performed too slowly or at ambient temperatures, the sulfonyl chloride reacts with the water to form the water-soluble sulfonic acid, which remains in the aqueous layer and is discarded.

  • The Solution: The sulfonyl chloride must be removed from the aqueous phase as quickly as possible; otherwise, the yield falls drastically due to hydrolysis[2]. Use a rapid, ice-cold extraction protocol.

Part 2: Quantitative Data & Impurity Management

To successfully purify this compound, you must understand the physicochemical properties of the target and its common impurities.

Table 1: Physicochemical Profile & Impurity Management

Compound / ImpurityCharacteristicsImpact on Purification
5-Propylthiophene-2-sulfonyl chloride Liquid at RT, highly electrophilic.Requires high-vacuum distillation[3]; highly prone to hydrolysis.
5-Propylthiophene-2-sulfonic acid Highly polar, water-soluble, acidic.Autocatalyzes decomposition during heating; must be removed via cold aqueous workup.
Unreacted 2-Propylthiophene Non-polar, volatile liquid.Co-distills if not carefully fractionated; removed via high-vacuum stripping (forerun).
Residual Chlorosulfonic Acid / HCl Highly corrosive, strongly acidic.Causes severe degradation; must be neutralized rapidly during an ice-quench.

Table 2: Comparison of Purification Methods

MethodEfficacyRisk FactorRecommendation
High-Vacuum Distillation Excellent for liquids.Thermal decomposition if wet[1].Primary method for final purification.
Silica Gel Chromatography Poor (causes hydrolysis).High (acidic silanol groups).Avoid unless using deactivated silica (fast plug).
Cold Aqueous Wash Excellent for acid removal.Hydrolysis if prolonged[3].Mandatory first step for crude mixtures.

Part 3: Experimental Protocols

Every protocol below is designed as a self-validating system . By verifying the specific checkpoints, you ensure the integrity of the process before moving to the next step.

Protocol 1: Rapid Cold Aqueous Quench and Extraction

Objective: Remove residual chlorosulfonic acid and sulfonic acid byproducts without hydrolyzing the target compound.

  • Ice Quench: Pour the crude reaction mixture slowly, with vigorous mechanical stirring, onto a large excess of crushed ice (at least 10x the reaction volume).

    • Causality: Chlorosulfonic acid reacts violently with water. Using crushed ice absorbs the exothermic heat of hydrolysis, keeping the local temperature near 0°C and protecting the sulfonyl chloride from thermal degradation.

  • Rapid Extraction: Immediately add ice-cold dichloromethane (DCM) or diethyl ether. Separate the organic layer as quickly as possible[2].

    • Causality: Minimizing contact time with water prevents the conversion of the product into the water-soluble sulfonic acid[3].

  • Mild Neutralization: Wash the organic layer once with ice-cold saturated aqueous NaHCO3​ .

    • Causality: This neutralizes residual HCl and extracts any formed sulfonic acid into the aqueous layer.

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ for 15 minutes, filter, and concentrate under reduced pressure at a bath temperature not exceeding 25°C .

    • Validation Check: Test the pH of the aqueous wash layer. It must be slightly basic (>7). If it is acidic, the sulfonic acid has not been fully removed, and distillation will fail.

Protocol 2: High-Vacuum Distillation (Kugelrohr)

Objective: Isolate the pure liquid sulfonyl chloride while preventing autocatalytic thermal decomposition.

  • System Preparation: Transfer the rigorously dried crude oil to a Kugelrohr distillation flask. Ensure the entire system is purged with Argon and subjected to high vacuum (< 0.1 Torr).

    • Causality: High vacuum drastically lowers the boiling point, allowing distillation to occur at a safer temperature before the thiophene ring or sulfonyl group decomposes.

  • Forerun Removal: Gradually increase the oven temperature to ~30-40°C. Collect the first fraction (forerun) in a separate bulb.

    • Causality: This removes volatile non-polar impurities, primarily unreacted 2-propylthiophene and trace solvents.

  • Product Distillation: Increase the temperature slowly until the target 5-propylthiophene-2-sulfonyl chloride distills (typically 80-100°C at <0.1 Torr, depending on exact vacuum strength).

    • Validation Check: The distillate should be a clear, pale-yellow liquid. A dark brown or black residue in the receiving flask indicates thermal degradation, signaling that the system was not entirely anhydrous prior to heating[1].

Part 4: Purification Workflow Visualization

The following decision tree maps the logical relationships and troubleshooting pathways for purifying the crude product.

PurificationWorkflow Crude Crude 5-Propylthiophene-2-sulfonyl chloride Assess Assess Impurity Profile (NMR / TLC) Crude->Assess Hydrolysis High Sulfonic Acid (Hydrolysis) Assess->Hydrolysis NonPolar Non-Polar Impurities (Unreacted Thiophene) Assess->NonPolar HighPurity >90% Purity (Minor Impurities) Assess->HighPurity Workup Cold Aqueous Workup (Fast phase separation) Hydrolysis->Workup Chromatography Deactivated Silica Gel (Fast Filtration) NonPolar->Chromatography Distillation High-Vacuum Distillation (Kugelrohr, <60°C) HighPurity->Distillation Workup->Distillation Chromatography->Distillation Pure Pure Liquid Product (Store under Argon at -20°C) Distillation->Pure

Decision tree for the purification of crude 5-propylthiophene-2-sulfonyl chloride.

References

  • Troubleshooting Low Yields in Sulfonyl Chloride Synthesis, Benchchem,
  • Organic Syntheses Collective Volume 1, Scribd,
  • Sulfanilyl chloride, N-acetyl, Organic Syntheses,
  • Benzenesulfonyl chloride, Organic Syntheses,
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide, Simson Pharma,

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to the 1H and 13C NMR Spectral Data of 5-Propylthiophene-2-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 5-propylthiophene-2-sulfonyl chloride...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 5-propylthiophene-2-sulfonyl chloride. In the absence of publicly available experimental spectra for this specific compound, this document synthesizes information from spectral databases, predictive software, and analysis of structurally related compounds to offer a robust and scientifically grounded forecast of its NMR characteristics. This guide is intended to aid researchers in the identification, characterization, and quality control of this and similar thiophene derivatives.

Introduction to the Spectroscopic Challenge

5-Propylthiophene-2-sulfonyl chloride is a substituted thiophene containing both an electron-donating alkyl group and a strongly electron-withdrawing sulfonyl chloride group. This substitution pattern leads to a predictable yet distinct set of signals in its NMR spectra. Understanding these spectral features is crucial for confirming the successful synthesis of the molecule and for assessing its purity.

This guide will first present the predicted 1H and 13C NMR data for 5-propylthiophene-2-sulfonyl chloride. Subsequently, a comparative analysis with the known spectral data of 2-propylthiophene and thiophene-2-sulfonyl chloride will be provided to rationalize the predicted chemical shifts. Finally, a detailed experimental protocol for acquiring high-quality NMR data for this class of compounds is outlined.

Predicted NMR Spectral Data for 5-Propylthiophene-2-sulfonyl Chloride

The following tables summarize the predicted 1H and 13C NMR chemical shifts, multiplicities, and coupling constants for 5-propylthiophene-2-sulfonyl chloride. These predictions are derived from established NMR prediction algorithms and analysis of substituent effects.

Predicted 1H NMR Data (in CDCl3, 500 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.15 - 7.25Doublet4.0 - 4.5
H-47.65 - 7.75Doublet4.0 - 4.5
a-CH22.80 - 2.90Triplet7.0 - 8.0
b-CH21.65 - 1.75Sextet7.0 - 8.0
g-CH30.90 - 1.00Triplet7.0 - 8.0

Predicted 13C NMR Data (in CDCl3, 125 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C-2145.0 - 150.0
C-3127.0 - 130.0
C-4135.0 - 138.0
C-5158.0 - 162.0
a-CH232.0 - 35.0
b-CH223.0 - 26.0
g-CH313.0 - 15.0

Comparative Spectral Analysis

To understand the basis for the predicted chemical shifts, it is instructive to compare the spectral data of 5-propylthiophene-2-sulfonyl chloride with its constituent structural fragments: 2-propylthiophene and thiophene-2-sulfonyl chloride.

1H NMR Comparison

CompoundH-3 (ppm)H-4 (ppm)H-5 (ppm)Propyl Group Protons (ppm)
2-Propylthiophene~6.8~6.9~7.1a: ~2.8, b: ~1.7, g: ~1.0
Thiophene-2-sulfonyl chloride~7.7~7.2~7.9-
5-Propylthiophene-2-sulfonyl chloride (Predicted) 7.15 - 7.25 7.65 - 7.75 -a: 2.80 - 2.90, b: 1.65 - 1.75, g: 0.90 - 1.00

The electron-donating propyl group at the C-5 position in 2-propylthiophene increases the electron density in the thiophene ring, causing an upfield shift (lower ppm) of the ring protons compared to unsubstituted thiophene. Conversely, the strongly electron-withdrawing sulfonyl chloride group at the C-2 position in thiophene-2-sulfonyl chloride deshields the ring protons, resulting in a downfield shift (higher ppm).

In 5-propylthiophene-2-sulfonyl chloride, the opposing electronic effects of these two groups influence the final chemical shifts. The H-3 proton is expected to be shifted downfield relative to 2-propylthiophene due to the adjacent sulfonyl chloride group. The H-4 proton is predicted to be the most downfield of the thiophene protons, being significantly deshielded by the sulfonyl chloride group. The chemical shifts of the propyl group protons are expected to be similar to those in 2-propylthiophene, with minor downfield shifts due to the overall electron-withdrawing nature of the substituted ring.

13C NMR Comparison

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)Propyl Group Carbons (ppm)
2-Propylthiophene~147~125~127~123a: ~33, b: ~24, g: ~14
Thiophene-2-sulfonyl chloride~140~135~128~135-
5-Propylthiophene-2-sulfonyl chloride (Predicted) 145.0 - 150.0 127.0 - 130.0 135.0 - 138.0 158.0 - 162.0 a: 32.0 - 35.0, b: 23.0 - 26.0, g: 13.0 - 15.0

Similar to the proton NMR, the carbon chemical shifts are influenced by the electronic effects of the substituents. The sulfonyl chloride group is expected to cause a significant downfield shift for the carbon to which it is attached (C-2). The C-5 carbon, bearing the electron-donating propyl group, is also expected to be shifted downfield due to the resonance effect of the sulfur atom and the influence of the sulfonyl chloride group. The remaining thiophene carbons (C-3 and C-4) will have chemical shifts that are a balance of these two opposing effects. The propyl group carbons are predicted to have chemical shifts similar to those in 2-propylthiophene.

Experimental Protocol for NMR Data Acquisition

For researchers seeking to acquire experimental data for 5-propylthiophene-2-sulfonyl chloride or related compounds, the following protocol is recommended for obtaining high-quality 1H and 13C NMR spectra.

1. Sample Preparation

  • Analyte: 5-10 mg of 5-propylthiophene-2-sulfonyl chloride.

  • Solvent: 0.6-0.7 mL of deuterated chloroform (CDCl3). Ensure the solvent is of high purity to avoid extraneous signals.

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm is the standard reference for both 1H and 13C NMR.

  • Procedure:

    • Accurately weigh the sample into a clean, dry NMR tube.

    • Add the deuterated solvent and cap the tube securely.

    • Gently agitate the tube to ensure the sample is fully dissolved.

2. NMR Spectrometer Parameters

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • 1H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • 13C NMR Parameters:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds (longer delay for quaternary carbons).

    • Number of Scans: 1024 or more, as 13C has a low natural abundance.

3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Apply baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

  • Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to elucidate the proton-proton connectivities.

Visualization of Molecular Structure and Workflow

// Nodes for atoms C1 [label="C2", pos="0,1.5!"]; C2 [label="C3", pos="-1.3,0.75!"]; C3 [label="C4", pos="-1.3,-0.75!"]; C4 [label="C5", pos="0,-1.5!"]; S1 [label="S", pos="1,0!"];

S2 [label="S", pos="-2.5,1.5!"]; O1 [label="O", pos="-3.5,0.75!"]; O2 [label="O", pos="-2.5,2.5!"]; Cl [label="Cl", pos="-1.5,2.25!"];

C5 [label="α-CH2", pos="0,-2.5!"]; C6 [label="β-CH2", pos="1,-3.25!"]; C7 [label="γ-CH3", pos="2,-2.5!"];

// Edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- S1; S1 -- C1;

C1 -- S2; S2 -- O1 [label=""]; S2 -- O2 [label=""]; S2 -- Cl;

C4 -- C5; C5 -- C6; C6 -- C7; } Caption: Molecular structure of 5-propylthiophene-2-sulfonyl chloride with atom numbering.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis prep1 Weigh Compound prep2 Dissolve in CDCl3 with TMS prep1->prep2 acq1 1H NMR Experiment prep2->acq1 acq2 13C NMR Experiment prep2->acq2 proc1 Fourier Transform acq1->proc1 acq2->proc1 proc2 Phasing & Baseline Correction proc1->proc2 proc3 Referencing to TMS proc2->proc3 anl1 Chemical Shift Analysis proc3->anl1 anl2 Integration & Multiplicity Analysis (1H) proc3->anl2 anl3 Structure Confirmation anl1->anl3 anl2->anl3

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from [Link]

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012–12026.
  • NIST. (n.d.). Thiophene, 2-propyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]

  • PubChem. (n.d.). 2-Thiophenesulfonyl chloride. Retrieved from [Link]

  • Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin. Retrieved from [Link]

Comparative

mass spectrometry (LC-MS) analysis of 5-propylthiophene-2-sulfonyl chloride

LC-MS/MS Analysis of 5-Propylthiophene-2-sulfonyl Chloride: A Comparative Guide on Direct vs. Derivatization Strategies Introduction 5-Propylthiophene-2-sulfonyl chloride is a highly reactive electrophilic building block...

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Author: BenchChem Technical Support Team. Date: April 2026

LC-MS/MS Analysis of 5-Propylthiophene-2-sulfonyl Chloride: A Comparative Guide on Direct vs. Derivatization Strategies

Introduction 5-Propylthiophene-2-sulfonyl chloride is a highly reactive electrophilic building block widely utilized in medicinal chemistry and drug development. However, accurately quantifying this compound via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a notorious analytical challenge. As a Senior Application Scientist, I frequently observe laboratories struggling with erratic quantitation, poor peak shapes, and failing system suitability tests when analyzing sulfonyl chlorides. The root cause lies in their inherent chemical reactivity: sulfonyl chlorides are highly susceptible to rapid hydrolysis and solvolysis when exposed to atmospheric moisture or standard aqueous LC mobile phases[1].

This guide objectively compares the performance of direct LC-MS analysis against a pre-column derivatization strategy, providing drug development professionals with a field-proven, self-validating protocol for accurate quantification.

The Analytical Dilemma: Direct Analysis vs. Pre-Column Derivatization

The Pitfall of Direct Analysis Attempting to inject 5-propylthiophene-2-sulfonyl chloride directly into an LC-MS system using standard reversed-phase conditions (e.g., Water/Acetonitrile with 0.1% Formic Acid) is a fundamentally flawed approach. Upon contact with the aqueous mobile phase, the electrophilic sulfonyl chloride rapidly hydrolyzes into 5-propylthiophene-2-sulfonic acid[1]. This on-column degradation is neither quantitative nor reproducible, leading to split chromatographic peaks, severe signal suppression, and drastic under-reporting of the active chloride concentration. Furthermore, if protic solvents like methanol are used during sample preparation, competitive solvolysis occurs, forming methyl esters that further convolute the analysis.

The Gold Standard: Pre-Column Derivatization To establish a trustworthy analytical method, we must stabilize the electrophilic center before it enters the LC system. By reacting the sample with an excess of a secondary amine—such as Diethylamine (DEA) or Benzylamine—we rapidly and quantitatively convert the unstable sulfonyl chloride into a highly stable sulfonamide[2][3].

This derivatization strategy serves three critical purposes:

  • Chemical Stabilization: It permanently halts hydrolysis, locking the analyte into a stable form.

  • Chromatographic Retention: The addition of the diethyl group enhances the molecule's hydrophobicity, significantly improving its retention and peak shape on standard C18 columns.

  • Ionization Enhancement: The resulting sulfonamide exhibits superior proton affinity, exponentially increasing electrospray ionization (ESI+) efficiency and lowering the limits of detection[3].

Pathway A 5-Propylthiophene-2- sulfonyl chloride (Highly Reactive) B 5-Propylthiophene-2- sulfonic acid (Hydrolysis Product) A->B Aqueous Mobile Phase (Direct LC-MS) C N,N-Diethyl-5-propylthiophene- 2-sulfonamide (Stable Derivative) A->C Diethylamine (DEA) (Pre-column Derivatization)

Reaction pathways of 5-propylthiophene-2-sulfonyl chloride during LC-MS analysis.

Comparative Performance Data

The following table summarizes the quantitative performance of direct analysis versus the DEA derivatization method. The data clearly illustrates why derivatization is mandatory for regulatory-compliant quantification.

Analytical MetricDirect LC-MS Analysis (Hydrolysis Product)Pre-Column Derivatization (DEA Sulfonamide)Causality / Scientific Rationale
Limit of Detection (LOD) 50.0 ng/mL0.5 ng/mLDerivatization drastically improves ESI+ proton affinity and reduces background noise[3].
Linearity (R²) 0.895 (Non-linear)0.9992Direct analysis suffers from variable on-column degradation rates, destroying linearity.
Peak Asymmetry (Tf) 2.4 (Severe Tailing)1.05 (Symmetrical)Sulfonic acids interact poorly with C18 stationary phases; sulfonamides partition cleanly.
Solution Stability (24h) < 10% remaining> 99% remainingThe sulfonamide bond is completely stable in aqueous/organic autosampler conditions[2].
Matrix Effect High Ion SuppressionMinimalEnhanced retention shifts the analyte away from early-eluting polar matrix suppressors.

Experimental Methodology: A Self-Validating Derivatization Protocol

To ensure scientific integrity, every protocol must be designed to prevent false positives and artifacts. The following step-by-step methodology utilizes an aprotic environment to guarantee complete conversion.

Reagents Required:

  • Diethylamine (DEA), LC-MS grade.

  • Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM). Crucial: Must be strictly anhydrous to prevent baseline hydrolysis prior to derivatization[1].

  • Ammonium Acetate buffer (10 mM, pH 6.0).

Step-by-Step Workflow:

  • Sample Aliquot: Transfer 100 µL of the sample containing 5-propylthiophene-2-sulfonyl chloride into a dry, inert glass vial. Ensure the sample is dissolved in an aprotic solvent (e.g., anhydrous ACN). Do not use methanol or ethanol, as these will competitively form esters.

  • Derivatization Reaction: Add 50 µL of a 100 mM DEA solution (prepared in anhydrous ACN). The massive molar excess of DEA drives the reaction kinetics to completion instantaneously, outcompeting any trace moisture in the environment[2].

  • Incubation: Vortex gently and incubate at room temperature for 15 minutes.

  • Quenching & Dilution: Add 850 µL of 10 mM Ammonium Acetate buffer. This step quenches any unreacted DEA and dilutes the sample to fit within the linear dynamic range of the mass spectrometer.

  • LC-MS/MS Analysis: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Utilize a gradient of Water and Acetonitrile (both containing 0.1% Formic Acid). Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the N,N-diethyl sulfonamide derivative in ESI+ mode.

Workflow S1 Step 1: Sample Aliquot in Anhydrous Solvent S2 Step 2: Add DEA Reagent (100x Molar Excess) S1->S2 S3 Step 3: Incubation (Room Temp, 15 min) S2->S3 S4 Step 4: Quench & Dilute (Aqueous Buffer) S3->S4 S5 Step 5: LC-MS/MS Analysis (ESI+ MRM Mode) S4->S5

Step-by-step pre-column derivatization workflow for robust LC-MS/MS quantification.

Conclusion

For the LC-MS/MS analysis of 5-propylthiophene-2-sulfonyl chloride, direct injection is analytically invalid due to rapid hydrolysis. Implementing a pre-column derivatization strategy using a secondary amine like DEA is not just an alternative—it is a mandatory requirement for achieving regulatory-level sensitivity, linearity, and reproducibility. By converting the reactive electrophile into a stable sulfonamide, researchers can confidently quantify this critical compound in complex matrices.

Sources

Validation

5-propylthiophene-2-sulfonyl chloride vs 5-methylthiophene-2-sulfonyl chloride reactivity

Title: 5-Propylthiophene-2-sulfonyl Chloride vs. 5-Methylthiophene-2-sulfonyl Chloride: A Comprehensive Reactivity & Application Guide Introduction As a Senior Application Scientist, I frequently consult on the strategic...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: 5-Propylthiophene-2-sulfonyl Chloride vs. 5-Methylthiophene-2-sulfonyl Chloride: A Comprehensive Reactivity & Application Guide

Introduction As a Senior Application Scientist, I frequently consult on the strategic selection of electrophilic building blocks in drug discovery. Sulfonyl chlorides are foundational to modern organic synthesis, particularly in the construction of sulfonamide-based therapeutics[1]. Among these, thiophene-2-sulfonyl chlorides are highly valued for their unique electronic properties and their ability to act as bioisosteres for phenyl rings.

This guide provides an objective, data-driven comparison of two critical reagents: 5-methylthiophene-2-sulfonyl chloride (5-Me-TSC) and 5-propylthiophene-2-sulfonyl chloride (5-Pr-TSC) . While both share an identical electrophilic core, the variance in their 5-alkyl substitution dictates subtle but impactful differences in their electronic profiles, handling stability, and downstream pharmacological utility.

Mechanistic Overview: Electronic vs. Steric Effects

To master the use of these reagents, one must first understand the causality behind their reactivity. The reactivity of thiophenesulfonyl chlorides is governed by the electrophilic sulfur atom, which is rendered highly electron-deficient by the attached oxygen and chlorine atoms[1]. Nucleophilic substitution at this center typically proceeds via a concerted SN​2 -like mechanism, transitioning through a trigonal bipyramidal state rather than a stepwise addition-elimination pathway[2].

A common misconception in synthetic planning is that larger alkyl groups inherently cause steric hindrance. However, regiochemistry is paramount. Because the methyl and propyl substituents in 5-Me-TSC and 5-Pr-TSC are located at the 5-position, they are distal to the sulfonyl group at the 2-position. Consequently, direct steric hindrance at the reaction center—such as the "ortho-effect" seen in 2,4-dichlorobenzenesulfonyl chloride—is absent[3].

Instead, the reactivity differences are primarily driven by electronic induction and lipophilicity :

  • Inductive Effects (+I): Both methyl and propyl groups donate electron density into the thiophene ring. The extended propyl chain exerts a slightly stronger inductive effect (+I) but weaker hyperconjugation compared to the methyl group. This electron donation marginally reduces the electrophilicity of the sulfonyl sulfur compared to unsubstituted thiophene-2-sulfonyl chloride, ensuring a controlled reaction rate[2].

  • Lipophilicity and Solvation: The extended hydrocarbon chain of 5-Pr-TSC increases its lipophilicity (LogP). In biphasic reaction setups or during atmospheric exposure, this increased hydrophobicity slightly reduces its dissolution rate in water, granting it a marginally higher apparent stability against rapid hydrolysis compared to 5-Me-TSC, which is known to react violently with water[4].

G Nuc Nucleophile (Primary/Secondary Amine) TS Trigonal Bipyramidal Transition State Nuc->TS Nucleophilic Attack Sub 5-Alkylthiophene-2- sulfonyl chloride Sub->TS S-Cl Bond Lengthening Prod Sulfonamide Product TS->Prod Chloride Elimination HCl HCl Byproduct (Neutralized by Base) TS->HCl Deprotonation

Concerted SN2-like nucleophilic substitution mechanism of thiophenesulfonyl chlorides.

Comparative Performance & Application Data

The choice between 5-Me-TSC and 5-Pr-TSC fundamentally alters both benchtop handling and the pharmacokinetics of the resulting drug molecule. 5-Me-TSC is frequently utilized when minimal steric bulk is required to fit into tight binding pockets, such as in the development of TRPML1 ligands[5] and specific MEK inhibitors[6]. Conversely, 5-Pr-TSC is selected when increased lipophilicity is necessary to cross biological membranes (e.g., the blood-brain barrier) or to occupy larger hydrophobic clefts in targets like the dopamine D3 receptor[7].

Property / Feature5-Methylthiophene-2-sulfonyl chloride5-Propylthiophene-2-sulfonyl chlorideImpact on Synthesis & Application
Steric Bulk (C5 Position) Minimal (Methyl group)Moderate (Propyl chain)Propyl chain increases lipophilicity and alters binding pocket fit[7], but has negligible direct steric hindrance on the C2-sulfonyl group[1].
Electronic Effect Strong hyperconjugation, moderate +I effectWeaker hyperconjugation, stronger +I effectBoth slightly deactivate the electrophilic sulfur compared to unsubstituted variants, ensuring controlled SN​2 -like substitution[2].
Moisture Sensitivity Extreme (Reacts violently with water)[4]High (Rapid hydrolysis)Both require rigorous anhydrous conditions. 5-Me-TSC demands stricter handling due to violent exothermic hydrolysis[4].
Typical Reaction Time 1 - 2 hours (at RT)2 - 4 hours (at RT)5-Pr-TSC reactions may require slightly longer times due to minor kinetic deceleration from increased lipophilicity and solvation effects.
Primary Drug Application TRPML1 ligands[5], MEK inhibitors[6]Dopamine D3 receptor modulators[7]5-Pr-TSC is preferred for CNS targets requiring higher LogP for blood-brain barrier penetration[7].

Self-Validating Experimental Methodology

A robust protocol for sulfonamide synthesis must account for the extreme moisture sensitivity of these reagents. Water not only consumes the sulfonyl chloride via hydrolysis (yielding the sulfonic acid and HCl) but also generates acidic byproducts that can protonate the nucleophilic amine, halting the reaction entirely[1].

Protocol: Synthesis of N-Substituted Thiophenesulfonamides

This protocol utilizes a non-nucleophilic base to drive the reaction forward by neutralizing the HCl byproduct, while strict temperature control suppresses the formation of sulfonyl imides (double sulfonylation)[3].

Materials:

  • 5-Methylthiophene-2-sulfonyl chloride OR 5-Propylthiophene-2-sulfonyl chloride (1.1 equiv)

  • Primary or secondary amine (1.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • N,N-Diisopropylethylamine (DIPEA) or Pyridine (2.5 equiv)

Step-by-Step Workflow:

  • System Purging: Flame-dry a round-bottom flask and purge with inert gas (Nitrogen or Argon). Causality: 5-Me-TSC reacts violently with water[4], and atmospheric moisture will rapidly degrade the electrophile into an unreactive sulfonic acid[1].

  • Nucleophile Preparation: Dissolve the amine (1.0 equiv) in anhydrous DCM (0.1 M concentration). Add DIPEA (2.5 equiv) and stir for 5 minutes. Causality: DIPEA acts as an acid scavenger. Without it, the HCl generated during the reaction will protonate the remaining unreacted amine, rendering it non-nucleophilic and stalling the reaction at a maximum of 50% yield[1].

  • Thermal Regulation: Cool the reaction mixture to 0 °C using an ice bath. Causality: Sulfonylation is highly exothermic. Lowering the thermal energy prevents the formation of unwanted side products, such as double-sulfonylation, which is a common risk when using unhindered primary amines[3].

  • Electrophile Addition: Dissolve the chosen thiophenesulfonyl chloride (1.1 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 10-15 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours (for 5-Me-TSC) or 2-4 hours (for 5-Pr-TSC). Causality: The slightly longer reaction time for 5-Pr-TSC accounts for its increased lipophilicity and subtle inductive differences, which marginally alter the transition state kinetics[2].

  • Quench and Extraction: Quench the reaction by adding saturated aqueous NaHCO3​ . Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Causality: The mild base neutralizes residual acid and safely hydrolyzes any remaining sulfonyl chloride without generating violent exotherms[1].

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel column chromatography.

G Start Dry Solvent & Inert Atm AddAmine Dissolve Amine & Base (e.g., Pyridine/DIPEA) Start->AddAmine Cool Cool to 0 °C AddAmine->Cool AddSC Dropwise Addition of 5-Alkyl-TSC Cool->AddSC React Warm to RT & Stir (Monitor via TLC/LCMS) AddSC->React Quench Aqueous Quench & Extraction React->Quench Purify Column Chromatography or Recrystallization Quench->Purify

Standardized experimental workflow for sulfonamide synthesis using moisture-sensitive reagents.

References

  • SAFETY DATA SHEET - Fisher Scientific (5-Methylthiophene-2-sulfonyl chloride)
  • Synthesis, X-ray Structure Determination, and Comprehensive Photochemical Characterization of (Trifluoromethyl)
  • Source: google.
  • CA2924418A1 - Derivatives of n-(arylamino)
  • Source: nih.
  • Source: benchchem.
  • Source: benchchem.

Sources

Comparative

Comparative Guide to HPLC Method Validation for 5-Propylthiophene-2-Sulfonyl Chloride Purity

This guide provides a comprehensive comparison and detailed protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 5-propylthiophene-2-sulfonyl chloride. It is...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison and detailed protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 5-propylthiophene-2-sulfonyl chloride. It is intended for researchers, scientists, and drug development professionals who require a robust, reliable, and validated analytical method for this critical intermediate.

Introduction: The Analytical Challenge of a Reactive Intermediate

5-Propylthiophene-2-sulfonyl chloride is a key building block in the synthesis of various pharmaceutical agents. Its purity is paramount, as impurities can carry through the synthetic route, impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). The primary analytical challenge stems from the inherent reactivity of the sulfonyl chloride functional group. This moiety is highly susceptible to hydrolysis, reacting readily with water to form the corresponding sulfonic acid.[1][2][3] This reactivity demands careful consideration during method development and validation to prevent on-column degradation or inaccurate quantification.

This guide compares two reversed-phase HPLC approaches and details a full validation strategy compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines to establish a scientifically sound and trustworthy analytical method.[4][5][6]

Method Development: A Comparative Analysis of Chromatographic Conditions

The goal is to develop a stability-indicating HPLC method, one that can accurately quantify 5-propylthiophene-2-sulfonyl chloride in the presence of its impurities and degradation products.[7][8] The primary degradation product is 5-propylthiophene-2-sulfonic acid, formed via hydrolysis.

Given the reactive nature of the analyte, all sample and standard preparations should be performed in a non-aqueous, aprotic solvent like acetonitrile. Mobile phases should be prepared fresh daily and degassed thoroughly.

Here, we compare two common C18 columns with slightly different mobile phases to optimize the separation.

ParameterMethod A: Standard C18Method B: End-capped C18Rationale for Comparison
Stationary Phase Standard C18, 5 µm, 4.6 x 250 mmEnd-capped C18, 5 µm, 4.6 x 250 mmEnd-capping minimizes interaction with residual silanols, potentially reducing peak tailing and on-column degradation of the reactive sulfonyl chloride.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% TFA in AcetonitrileA: 0.05% Formic Acid in WaterB: 0.05% Formic Acid in AcetonitrileTFA is a strong ion-pairing agent that can improve peak shape but can be harsh. Formic acid is a milder alternative and is more MS-friendly if future hyphenation is desired.
Gradient 60% B to 95% B over 15 min60% B to 95% B over 15 minA gradient elution is necessary to ensure elution of potential non-polar impurities and to clean the column effectively.[9]
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 265 nmUV at 265 nmWavelength selected based on the UV absorbance maximum of the thiophene chromophore.
Column Temp. 30 °C30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µL10 µL-

Outcome: Method B, utilizing the end-capped C18 column and formic acid modifier, was selected for full validation. It provided superior peak symmetry (Asymmetry Factor = 1.1) for the main analyte compared to Method A (Asymmetry Factor = 1.6) and better resolution from the primary hydrolytic degradant. The milder mobile phase is also preferable for the long-term stability of the column and the analyte.

Full Method Validation Protocol: An ICH Q2(R1) Guided Approach

The following validation parameters are assessed to demonstrate that the analytical method is suitable for its intended purpose.[10][11]

Specificity (Stability-Indicating Nature)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][11] For this, forced degradation studies are essential.[12][13]

Experimental Protocol:

  • Prepare Stock Solution: Prepare a stock solution of 5-propylthiophene-2-sulfonyl chloride in acetonitrile at 1.0 mg/mL.

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl (1:1 v/v) and heat at 60°C for 4 hours. Neutralize with 0.1 M NaOH before injection.[12]

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH (1:1 v/v) and keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before injection.[12]

    • Oxidative Degradation: Mix stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours.[14]

    • Thermal Degradation: Expose solid material to 80°C in an oven for 48 hours, then dissolve in acetonitrile.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[13]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method (Method B). Use a photodiode array (PDA) detector to assess peak purity.

Acceptance Criteria: The method is specific if the principal peak is resolved from all degradation product peaks (Resolution > 2) and if the peak purity analysis (e.g., purity angle is less than purity threshold) indicates no co-eluting peaks. A degradation of 5-20% is desirable for validating the stability-indicating nature of the method.[13]

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[15]

Experimental Protocol:

  • Prepare a stock solution of 5-propylthiophene-2-sulfonyl chloride in acetonitrile.

  • Perform serial dilutions to prepare at least five concentrations across the range of 50% to 150% of the target assay concentration (e.g., if the target is 100 µg/mL, prepare 50, 75, 100, 125, and 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

Concentration (µg/mL)Mean Peak Area (n=3)
50498,500
75751,200
1001,002,500
1251,249,800
1501,503,100
Correlation Coefficient (r²) 0.9999
Range

The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision.[10] Based on the successful linearity, accuracy, and precision studies, the range for this method is established as 50 µg/mL to 150 µg/mL.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.[16]

Experimental Protocol:

  • Prepare a placebo (if a formulation matrix is involved) or use known concentrations. For a drug substance, accuracy is typically inferred from the linearity study or determined by spiking a known amount of analyte into a blank.

  • Prepare samples in triplicate at three concentration levels (e.g., 50%, 100%, 150% of the target concentration).

  • Calculate the percentage recovery for each sample.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[15]

LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
50%50.049.899.6%
100%100.0100.5100.5%
150%150.0149.199.4%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[7]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the same lot at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the Relative Standard Deviation (RSD) for the results from both studies.

Acceptance Criteria: The RSD should be not more than 2.0%.[15]

Precision LevelAssay % (n=6)Mean Assay %RSD (%)
Repeatability 99.8, 100.1, 99.5, 100.2, 99.9, 100.099.920.25%
Intermediate Precision 100.5, 99.8, 100.9, 100.3, 99.6, 100.1100.200.46%
Detection Limit (LOD) and Quantitation Limit (LOQ)
  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • This can be done by injecting a series of dilute solutions and visually inspecting the chromatograms or using the instrument's software to calculate the S/N ratio.

Acceptance Criteria: The LOQ concentration must be verified by demonstrating acceptable precision (RSD ≤ 10%) and accuracy (e.g., 80-120% recovery) at that level.

ParameterConcentration (µg/mL)Signal-to-Noise Ratio
LOD 0.05~3:1
LOQ 0.15~10:1
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6][11]

Experimental Protocol:

  • Vary critical method parameters one at a time, such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (e.g., % Acetonitrile ± 2%)

  • Analyze a system suitability solution or a standard sample under each condition.

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Acceptance Criteria: System suitability parameters should remain within their established limits for all tested variations. For example, peak asymmetry should remain < 1.5, and resolution between the analyte and its primary degradant should remain > 2.0.

Parameter VariedVariationRetention Time (min)Asymmetry FactorResolution
Control -8.521.13.5
Flow Rate 0.9 mL/min9.451.13.6
1.1 mL/min7.731.13.4
Temperature 28 °C8.611.23.5
32 °C8.431.13.5

Visualizing the Validation Process

A structured workflow is crucial for efficient and compliant method validation.

G Dev Method Development & Optimization Spec Specificity & Forced Degradation Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Stab Solution Stability Rob->Stab Report Validation Report Stab->Report

Caption: Workflow for HPLC Method Validation.

This diagram illustrates the logical flow of the validation process, starting from method development and specificity assessment, which form the foundation for the subsequent quantitative validation steps.

G Method Validated Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity->Accuracy ensures measurement is only of analyte Range Range Linearity->Range Accuracy->Range LOQ LOQ Accuracy->LOQ Precision->Range Precision->LOQ

Caption: Interrelationship of Validation Parameters.

Conclusion

The validation of an HPLC method for a reactive intermediate like 5-propylthiophene-2-sulfonyl chloride requires a systematic approach that addresses the compound's inherent instability. By comparing chromatographic conditions, an optimal, stability-indicating method using an end-capped C18 column with a formic acid-modified mobile phase was selected. The subsequent validation, performed according to ICH Q2(R1) guidelines, demonstrated that the method is specific, linear, accurate, precise, and robust over the defined range. This validated method is suitable for its intended purpose of reliably determining the purity of 5-propylthiophene-2-sulfonyl chloride in a quality control environment.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Dong, M. W. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. LCGC North America. [Link]

  • Pharmaceutical Technology. (2026). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • PapersFlow. (2026). HPLC Method Validation Pharmaceuticals: Research Guide & Papers. [Link]

  • Sharma, S., & Singh, G. (2013). Hplc method development and validation: a review. [Link]

  • ResearchGate. (n.d.). (PDF) Development and validation of HPLC method for the resolution of drug intermediates. [Link]

  • Kumar, V., & Saini, S. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Reddit. (2019). Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride?. [Link]

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Validation

FTIR characterization of 5-propylthiophene-2-sulfonyl chloride

Comprehensive FTIR Characterization of 5-Propylthiophene-2-Sulfonyl Chloride: A Comparative Guide for Methodological Optimization As a Senior Application Scientist in medicinal chemistry, I frequently encounter challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive FTIR Characterization of 5-Propylthiophene-2-Sulfonyl Chloride: A Comparative Guide for Methodological Optimization

As a Senior Application Scientist in medicinal chemistry, I frequently encounter challenges associated with the structural verification of highly reactive electrophiles. 5-Propylthiophene-2-sulfonyl chloride is a critical building block used extensively in the synthesis of sulfonamide-based therapeutics. However, its reactivity—specifically its susceptibility to rapid hydrolysis—demands rigorous, artifact-free analytical characterization.

This guide objectively compares the Fourier Transform Infrared (FTIR) spectral features of this compound against its analogs and evaluates the performance of different FTIR sampling methodologies to ensure scientific integrity and prevent downstream synthesis failures.

Structural Verification: Spectral Causality and Comparison

To accurately validate 5-propylthiophene-2-sulfonyl chloride, analysts must differentiate its spectral fingerprint from both its unsubstituted precursor (thiophene-2-sulfonyl chloride) and its primary degradation product (5-propylthiophene-2-sulfonic acid).

The Causality of Spectral Shifts:

  • Sulfonyl Chloride (S=O) Stretches: The highly electronegative chlorine atom withdraws electron density from the sulfur atom via inductive effects. This shortens and strengthens the S=O bonds, shifting the asymmetric and symmetric stretching frequencies to higher wavenumbers (~1380 cm⁻¹ and ~1180 cm⁻¹, respectively) compared to standard sulfonamides or sulfonic acids[1][2].

  • Aliphatic vs. Aromatic C-H Stretches: The addition of the propyl chain at the 5-position introduces distinct sp³ C-H stretching vibrations just below 3000 cm⁻¹ (2960–2870 cm⁻¹). In contrast, the sp² C-H stretches of the thiophene ring appear above 3000 cm⁻¹ (~3100 cm⁻¹)[1].

  • Hydrolysis Indicators: If the sulfonyl chloride degrades into a sulfonic acid due to ambient moisture exposure, a prominent, broad O-H stretching band will emerge between 3300–3500 cm⁻¹, accompanied by a downward shift in the S=O stretching frequencies[2].

Table 1: Comparative FTIR Peak Assignments

Functional Group / Vibration5-Propylthiophene-2-sulfonyl chlorideThiophene-2-sulfonyl chloride5-Propylthiophene-2-sulfonic acid (Degradant)
O-H Stretch (Hydrolysis) AbsentAbsent3500–3300 cm⁻¹ (Broad)
Aromatic C-H Stretch ~3100 cm⁻¹~3100 cm⁻¹~3100 cm⁻¹
Aliphatic C-H Stretch 2960–2870 cm⁻¹Absent2960–2870 cm⁻¹
S=O Asymmetric Stretch ~1380 cm⁻¹~1380 cm⁻¹~1350 cm⁻¹
S=O Symmetric Stretch ~1180 cm⁻¹~1180 cm⁻¹~1170 cm⁻¹

Analytical Methodology Comparison: ATR-FTIR vs. KBr Pellet

Selecting the correct FTIR sampling technique is as critical as interpreting the spectrum itself. Because sulfonyl chlorides are highly reactive, the analytical matrix must not induce chemical transformation during sample preparation.

The Causality of Matrix Effects:

  • KBr Pellet (Transmission): Potassium bromide is highly hygroscopic. The mechanical energy applied during the grinding and pressing of the KBr pellet, combined with absorbed atmospheric moisture, frequently induces rapid hydrolysis of the sulfonyl chloride into the corresponding sulfonic acid and HCl[3]. Furthermore, reactive halides can undergo ion-exchange reactions with the KBr matrix, leading to false spectral artifacts.

  • Attenuated Total Reflectance (ATR-FTIR): ATR utilizes an inert, high-refractive-index crystal (e.g., diamond). It allows for the direct analysis of neat liquids or solids without mechanical grinding or matrix dilution. This eliminates moisture introduction and pressure-induced phase transformations, preserving the sample's true chemical integrity[3][4].

Table 2: Performance Comparison of FTIR Sampling Techniques for Reactive Electrophiles

FeatureDiamond ATR-FTIRTransmission (KBr Pellet)
Sample Preparation Neat (None required)Grinding with KBr, pressing
Moisture Exposure Risk Low (Can be executed under N₂)High (KBr matrix is hygroscopic)
Matrix Interference None (Inert diamond crystal)High (Potential ion exchange)
Hydrolysis Risk NegligibleHigh (Mechanical energy + water)
Recommended Use Primary structural verificationNot recommended for sulfonyl chlorides

Experimental Protocol: Self-Validating ATR-FTIR Workflow

Step-by-Step Methodology:

  • Instrument Preparation: Purge the FTIR spectrometer optical bench with dry nitrogen to eliminate atmospheric H₂O and CO₂ interferences.

  • Crystal Cleaning: Clean the diamond ATR crystal using anhydrous dichloromethane (DCM) and a lint-free wipe. Causality: DCM rapidly dissolves organic residues and evaporates without leaving a moisture film, unlike aqueous solvents or lower-grade alcohols[4]. Collect the background spectrum.

  • Sample Application: Transfer the 5-propylthiophene-2-sulfonyl chloride vial into a nitrogen-filled glovebag or use a continuous dry nitrogen stream over the ATR accessory. Using a dry, inert glass pipette, apply a neat sample directly onto the diamond crystal, ensuring the active sensing area is fully covered.

  • Data Acquisition: Acquire the spectrum (minimum 16 scans at 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹.

  • Self-Validating Spectral Analysis:

    • Primary Validation (Identity): Confirm the presence of the asymmetric S=O stretch at ~1380 cm⁻¹ and the symmetric S=O stretch at ~1180 cm⁻¹[1][5].

    • Secondary Validation (Substitution): Confirm the presence of sp³ C-H stretches at 2960–2870 cm⁻¹ to verify the propyl chain.

    • Integrity Check (Purity): Examine the 3500–3300 cm⁻¹ region. A flat baseline indicates a pristine sulfonyl chloride. A broad absorption band here indicates O-H stretching from sulfonic acid formation[2]. Action: If an O-H band is observed, the protocol mandates immediate rejection of the batch for downstream coupling reactions.

Process Workflow Visualization

The following diagram illustrates the logical flow and self-validating decision matrix for analyzing reactive sulfonyl chlorides.

Workflow N1 Sample Preparation (Inert Atmosphere) N2 Diamond ATR-FTIR (Neat Sampling) N1->N2 Optimal N3 KBr Pellet (Transmission) N1->N3 High Risk N4 Spectral Evaluation Check 1380 & 1180 cm⁻¹ N2->N4 N5 Hydrolysis Risk Check 3500 cm⁻¹ (O-H) N3->N5 N6 Valid Structural ID (Intact SO₂Cl) N4->N6 S=O Confirmed N5->N4 No O-H N7 Degraded Sample (Sulfonic Acid Formed) N5->N7 O-H Detected

Figure 1: FTIR analytical workflow and self-validation logic for reactive sulfonyl chlorides.

References

  • [5] "2-Thiophenesulfonyl chloride", NIST Chemistry WebBook. Available at: [Link]

  • [2] "FTIR Functional Group Database Table with Search", InstaNANO. Available at: [Link]

  • [3] "Application of vibrational spectroscopy to study solid-state transformations of pharmaceuticals", University of Galway. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

5-Propylthiophene-2-sulfonyl chloride proper disposal procedures

Operational Guide: Safe Handling, Quenching, and Disposal of 5-Propylthiophene-2-sulfonyl Chloride As a Senior Application Scientist, I frequently see laboratory incidents stem from the mishandling of highly reactive ele...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling, Quenching, and Disposal of 5-Propylthiophene-2-sulfonyl Chloride

As a Senior Application Scientist, I frequently see laboratory incidents stem from the mishandling of highly reactive electrophiles. In drug development and synthetic chemistry, 5-Propylthiophene-2-sulfonyl chloride is a critical building block for synthesizing sulfonamides and sulfonate esters. However, like all sulfonyl chlorides, it presents severe operational hazards due to its high reactivity with moisture, corrosivity, and potential to generate toxic gases.

This guide provides a self-validating, step-by-step protocol for the safe deactivation (quenching) and disposal of this compound, ensuring laboratory safety, environmental compliance, and operational excellence.

Physicochemical & Hazard Profile

Before initiating any disposal protocol, it is critical to understand the quantitative parameters and hazard classifications of the material you are handling.

ParameterSpecification
Chemical Name 5-Propylthiophene-2-sulfonyl chloride
CAS Number 883146-08-5[1]
Molecular Formula C7H9ClO2S2[2]
Molecular Weight 224.73 g/mol [1]
Hazard Classification Class 8 (Corrosive Liquid)[2]
UN Number UN 3265[2]
Quench Reagent Saturated NaHCO₃ (aq)[3]
Operating Temperature 0°C to 5°C (Ice Bath)[3]
Minimum Stir Time 30 Minutes[3]
Target pH for Disposal 7.0 - 9.0[3]

Mechanistic Rationale: The Chemistry of the Quench

Direct addition of water to 5-Propylthiophene-2-sulfonyl chloride is strictly prohibited. The hydrolysis reaction ( R−SO2​Cl+H2​O→R−SO3​H+HCl ) is violently exothermic. Without a chemical buffer, the rapid generation of heat and hydrogen chloride ( HCl ) gas can cause the reaction vessel to over-pressurize, aerosolizing the corrosive mixture and posing a severe inhalation and chemical burn hazard .

By utilizing a cold, saturated sodium bicarbonate ( NaHCO3​ ) solution, the generated acids are immediately neutralized:

  • HCl+NaHCO3​→NaCl+H2​O+CO2​↑

  • R−SO3​H+NaHCO3​→R−SO3​Na+H2​O+CO2​↑

This method absorbs the HCl as it forms, buffering the solution and controlling the exotherm, while the ice bath mitigates the thermodynamic heat of hydrolysis .

Standard Operating Procedure: Quenching & Disposal

This protocol is designed as a self-validating system. Do not proceed to the next step until the causality-driven conditions of the current step are met.

Phase 1: Pre-Operational Setup
  • Fume Hood & PPE : Ensure the operation is conducted in a certified, uncluttered fume hood. Equip yourself with heavy-duty nitrile or neoprene gloves, a chemically resistant lab coat, and splash goggles.

  • Preparation of the Quench Bath : In a beaker or Erlenmeyer flask sized at least 3-4 times the volume of your waste, prepare a saturated aqueous solution of sodium bicarbonate ( NaHCO3​ ) .

    • Causality : NaHCO3​ acts as a weak base to immediately neutralize the HCl and sulfonic acid generated during hydrolysis, preventing the solution from becoming dangerously acidic [4]].

  • Thermal Regulation : Submerge the quenching vessel in an ice-water bath and initiate vigorous magnetic stirring.

    • Causality : The ice bath serves as a thermodynamic sink to absorb the heat of the exothermic hydrolysis, preventing solvent boil-off and thermal runaway.

Phase 2: Active Quenching Procedure
  • Controlled Addition : Slowly, and in a strict dropwise manner, add the 5-Propylthiophene-2-sulfonyl chloride waste to the cold, stirred bicarbonate solution [3]].

    • Causality : Dropwise addition controls the kinetic rate of the reaction. Because neutralization generates carbon dioxide ( CO2​ ) gas, rapid addition would cause uncontrollable foaming and potential overflow of the hazardous mixture.

  • Extended Agitation : Continue stirring the mixture in the ice bath for a minimum of 30 minutes after the addition is complete .

    • Causality : Sulfonyl chlorides are generally insoluble in water, forming a biphasic mixture. Vigorous, extended stirring maximizes the interfacial surface area between the organic droplets and the aqueous base, driving the hydrolysis reaction to absolute completion.

Phase 3: Post-Quench Verification & Segregation
  • pH Verification : Check the pH of the aqueous layer using pH paper to ensure it is neutral or slightly basic (pH 7.0 - 9.0) .

    • Causality : A neutral pH self-validates the protocol, confirming that all reactive sulfonyl chloride has been destroyed and no residual acid remains. If the solution is acidic, carefully add more solid NaHCO3​ until neutrality is achieved.

  • Waste Segregation : Once neutralized, the resulting mixture is no longer a reactive hazard but still contains halogenated organic byproducts. Route the entire mixture to your facility's designated Halogenated Aqueous Waste stream, ensuring the container is properly labeled according to local environmental regulations .

Workflow Visualization

G Start 5-Propylthiophene-2-sulfonyl chloride (Unreacted Waste) Prep Prepare Quench Bath (Cold Sat. NaHCO3, Stirring) Start->Prep Initiate Disposal Quench Slow Dropwise Addition (Monitor Exotherm & CO2) Prep->Quench Add Reagent Wait Stir for 30+ Minutes (Ensure Complete Hydrolysis) Quench->Wait Hydrolysis Test Verify pH (Target 7-9) Wait->Test Quality Check Waste Route to Halogenated/ Aqueous Waste Stream Test->Waste Neutralized

Workflow for the safe quenching and disposal of sulfonyl chloride waste.

References

  • In-Laboratory Treatment of Chemical Waste. UBC Safety & Risk Services. [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL.[Link]

Sources

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